2,2-Dimethyl-1,3-benzodioxole
説明
Structure
3D Structure
特性
IUPAC Name |
2,2-dimethyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBIFYYKIWPTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC=C2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301445 | |
| Record name | 2,2-Dimethyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14005-14-2 | |
| Record name | 14005-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-2H-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,2-Dimethyl-1,3-benzodioxole from Catechol and Acetone
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides an in-depth guide to the synthesis of 2,2-Dimethyl-1,3-benzodioxole, a critical protecting group and synthetic intermediate, via the acid-catalyzed reaction of catechol and acetone. The paper details the underlying reaction mechanism, presents multiple experimental protocols with varying catalysts and conditions, and summarizes key quantitative data for comparative analysis. Included are visualizations of the reaction pathway and a general experimental workflow to aid in laboratory implementation.
Introduction
This compound, also known as acetone acetal of catechol, serves as a vital protecting group for the 1,2-diol functionality of catechol in multi-step organic syntheses. Its stability under basic and neutral conditions, coupled with its straightforward removal in acidic environments, makes it an invaluable tool for chemists. The synthesis involves an acid-catalyzed acetalization (or ketalization) reaction between catechol and acetone, a reversible process that requires the removal of water to drive the equilibrium toward product formation. This guide explores several established methods for this synthesis, providing detailed protocols and comparative data.
Reaction Mechanism: Acid-Catalyzed Acetalization
The formation of this compound proceeds through a standard acid-catalyzed acetalization mechanism. The process is initiated by the protonation of the acetone carbonyl, enhancing its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of catechol. Subsequent proton transfer and an intramolecular cyclization involving the second hydroxyl group lead to the formation of the five-membered dioxole ring. The final step is the deprotonation of the intermediate to yield the product and regenerate the acid catalyst.
An In-depth Technical Guide on the Solubility of 2,2-Dimethyl-1,3-benzodioxole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2-Dimethyl-1,3-benzodioxole in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information, general experimental protocols for solubility determination, and the synthesis of the title compound.
Core Concepts: Solubility of this compound
Data Presentation: Qualitative Solubility Data
As specific quantitative solubility data for this compound is not found in the reviewed literature, the following table summarizes its expected qualitative solubility based on general principles and observations from synthetic procedures.
| Organic Solvent | Expected Qualitative Solubility/Miscibility |
| Methanol | Expected to be miscible |
| Ethanol | Expected to be miscible |
| Acetone | Expected to be miscible |
| Dichloromethane | Expected to be miscible |
| Ethyl Acetate | Expected to be miscible |
| Hexane | Expected to be miscible |
| Toluene | Expected to be miscible |
Experimental Protocols
General Experimental Protocol for Determining Solubility of a Liquid Organic Compound
A common method for determining the solubility of a liquid compound like this compound in an organic solvent is the visual miscibility test.[4][5]
Objective: To determine if this compound is miscible with various organic solvents at a given temperature (e.g., room temperature).
Materials:
-
This compound
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, toluene)
-
Small, clear glass test tubes or vials
-
Pipettes or graduated cylinders for volume measurement
-
Vortex mixer or shaker
Procedure:
-
To a clean, dry test tube, add a known volume of the organic solvent (e.g., 1 mL).
-
Add a small, measured volume of this compound to the solvent (e.g., 0.1 mL).
-
Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).
-
Allow the mixture to stand and visually inspect for phase separation.
-
If a single, clear phase is observed, the two liquids are considered miscible in that proportion.
-
If two distinct layers form, the liquids are immiscible.
-
To confirm miscibility, the experiment can be repeated with varying proportions of the solute and solvent.
Synthesis of this compound from Catechol and Acetone
A documented method for the synthesis of this compound involves the reaction of catechol with acetone.[2][3]
Materials:
-
Catechol
-
Acetone
-
Benzene
-
p-Toluenesulfonic acid
-
4Å molecular sieves
-
Hexane
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Soxhlet extractor
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and a catalytic amount of p-toluenesulfonic acid (15 mg) is placed in a flask equipped with a Soxhlet extractor.[2]
-
The Soxhlet extractor is charged with 140 g of baked 4Å molecular sieves.[2]
-
The mixture is refluxed for 24 hours.[2]
-
The molecular sieves are replaced with fresh ones, and reflux is continued for an additional 24 hours.[2]
-
After cooling, the solvents are removed under vacuum using a rotary evaporator.[2]
-
The resulting residue is triturated with 1 liter of hexane.[2]
-
The hexane solution is decanted and washed with 10% NaOH solution until the washes are colorless.[2]
-
The organic layer is then dried over anhydrous sodium sulfate.[2]
-
Finally, the hexane is evaporated to yield this compound as an oil.[2]
Mandatory Visualizations
Caption: Experimental Workflow for Determining Miscibility.
Caption: Synthesis Workflow of this compound.
Caption: Logical Relationship of Solubility Principle.
References
Technical Guide: 2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical with CAS number 14005-14-2, identified as 2,2-Dimethyl-1,3-benzodioxole. The document details its chemical and physical properties, synthesis, and its primary role as a versatile synthetic intermediate in the development of new chemical entities. While this compound itself is not known for significant biological activity, the 1,3-benzodioxole scaffold it provides is a key structural motif in a wide range of biologically active molecules. This guide also includes detailed, exemplary protocols for the biological evaluation of compounds derived from this scaffold.
Chemical Information and Properties
This compound is a heterocyclic organic compound. It is recognized for its stability and utility as a building block in organic synthesis.[1]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| CAS Number | 14005-14-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀O₂ |
| Synonyms | 1,2-(Isopropylidenedioxy)benzene, Acetone ketal of catechol |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 150.17 g/mol | N/A |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Melting Point | 3 °C | N/A |
| Boiling Point | 182-186.9 °C at 760 mmHg | N/A |
| Density | 1.063 g/cm³ | N/A |
| Flash Point | 69.0 °C | N/A |
| Solubility | Soluble in organic solvents | [1] |
| Purity | ≥98% (GC) | N/A |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of catechol with acetone in the presence of an acid catalyst.
Experimental Protocol: Synthesis from Catechol and Acetone
Materials:
-
Catechol (pyrocatechol)
-
Acetone
-
Hydrogen chloride gas (or another suitable acid catalyst)
-
Ether
-
Sodium sulfate
-
Ice/water bath
Procedure:
-
Dissolve 110.1 g of catechol in 370 ml of acetone in a reaction vessel.
-
Cool the solution to an internal temperature of 10-15 °C using an ice bath.
-
Bubble hydrogen chloride gas through the stirred solution for 2 hours, maintaining the temperature at 10-15 °C.
-
Continue cooling and stirring for an additional 30 minutes at 0 °C.
-
Pour the reaction mixture into a larger vessel containing ice and water.
-
Make the mixture alkaline (e.g., with the addition of a suitable base).
-
Extract the aqueous mixture three times with 1 L of ether.
-
Combine the organic phases and wash them three times with 500 ml of water until neutral.
-
Dry the ether phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure (in vacuo).
-
Distill the resulting residue under vacuum (b.p. 59-60 °C at 11 mm Hg) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Role in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of more complex molecules with a wide range of biological activities.[1] The 1,3-benzodioxole moiety is a key pharmacophore in numerous natural products and synthetic compounds.[2] Derivatives of the 1,3-benzodioxole scaffold have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Certain benzodioxole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2]
-
Antioxidants: The benzodioxole ring system is a feature of some compounds with antioxidant properties.
-
Cyclooxygenase (COX) Inhibitors: Some derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory applications.[3]
It is important to reiterate that these biological activities are properties of the derivatives, not of this compound itself.
Conceptual Workflow for Drug Discovery
The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery program.
Caption: Conceptual workflow for drug discovery using this compound.
Illustrative Signaling Pathway Modulation by a Hypothetical Derivative
While this compound does not have a known mechanism of action involving specific signaling pathways, its derivatives can be designed to interact with various cellular targets. The following diagram illustrates a hypothetical scenario where a derivative ("Derivative X") inhibits a pro-inflammatory signaling pathway, such as one mediated by cyclooxygenase (COX) enzymes.
Caption: Hypothetical inhibition of the COX pathway by a benzodioxole derivative.
Experimental Protocols for Biological Evaluation
The following are detailed, exemplary protocols for assays commonly used to evaluate the biological activity of compounds derived from this compound.
Protocol for MTS Cytotoxicity Assay
This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.[4][5][6]
Materials:
-
96-well cell culture plates
-
Cultured cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. b. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-cell control (medium only).[5] c. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTS Assay: a. After the incubation period, add 20 µL of MTS reagent to each well.[4][6] b. Incubate the plate for 1-4 hours at 37°C.[4][6] c. Measure the absorbance of each well at 490 nm using a microplate reader.[4]
-
Data Analysis: a. Subtract the average absorbance of the no-cell control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol for DPPH Radical Scavenging (Antioxidant) Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7][8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (dissolved in a suitable solvent)
-
Positive control (e.g., ascorbic acid, Trolox)[7]
-
96-well plate or cuvettes
-
Spectrophotometer (517 nm)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).[8] This solution should be freshly prepared and protected from light.[7]
-
Reaction Setup: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add a specific volume of each sample dilution (e.g., 20 µL). c. Add the DPPH working solution to each well to initiate the reaction (e.g., 200 µL). d. Include a blank (solvent only) and a control (solvent with DPPH solution).[7]
-
Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[7] c. Measure the absorbance of each well at 517 nm.[7]
-
Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 b. Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).[7]
Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, typically by quantifying the production of prostaglandins.[9][10]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)[9]
-
Cofactors (e.g., hematin, L-epinephrine)[9]
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., a known COX inhibitor like celecoxib or indomethacin)
-
Method for detecting prostaglandin E₂ (PGE₂) (e.g., LC-MS/MS or ELISA kit)
Procedure:
-
Enzyme Preparation: a. In a reaction tube, mix the assay buffer with the cofactors.[9] b. Add the COX-1 or COX-2 enzyme solution and incubate at room temperature for a few minutes.[9]
-
Inhibitor Incubation: a. Add a small volume of the test compound solution (or vehicle control) to the enzyme mixture. b. Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation and Termination: a. Initiate the enzymatic reaction by adding arachidonic acid. b. Incubate for a specific time (e.g., 2-10 minutes) at 37°C. c. Terminate the reaction (e.g., by adding a strong acid).
-
Product Quantification: a. Quantify the amount of PGE₂ produced using a suitable method like LC-MS/MS or an ELISA kit.[9]
-
Data Analysis: a. Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. b. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. c. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) can be calculated to determine the selectivity of the inhibitor.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,2-Dimethyl-1,3-benzodioxole: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethyl-1,3-benzodioxole, a heterocyclic organic compound with applications as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This document details its molecular structure, physicochemical properties, and provides established experimental protocols for its synthesis. Spectroscopic data are summarized for the characterization of the molecule. Furthermore, the potential biological significance of the 1,3-benzodioxole scaffold is discussed in the context of drug metabolism.
Molecular Structure and Formula
This compound, also known as 1,2-(Isopropylidenedioxy)benzene, is an aromatic compound featuring a benzene ring fused to a five-membered dioxole ring. The dioxole ring is substituted with two methyl groups at the 2-position.
Molecular Formula: C₉H₁₀O₂[1]
Molecular Weight: 150.17 g/mol [1]
CAS Number: 14005-14-2[1]
Chemical Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is critical for its identification, purification, and handling in a laboratory setting.
| Property | Value | Reference |
| Physical State | Liquid | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 188-190 °C | |
| Melting Point | 2-4 °C | |
| Density | 1.065 g/cm³ | |
| Refractive Index (n²⁰/D) | 1.508 | |
| ¹H NMR (CDCl₃) | δ 6.80 (s, 4H, Ar-H), 1.68 (s, 6H, 2xCH₃) | [2] |
| ¹³C NMR (CDCl₃) | δ 147.2, 121.3, 116.8, 108.5, 25.8 | [3] |
| Mass Spectrum (EI) | m/z (%): 150 (M+, 45), 135 (100), 107 (20) | [4] |
Experimental Protocols for Synthesis
Two common methods for the synthesis of this compound are detailed below. Both methods utilize catechol and a source of the dimethylmethylene group.
Method 1: Reaction of Catechol with Acetone
This method involves the acid-catalyzed reaction of catechol with acetone.
Experimental Workflow:
Procedure:
-
A mixture of catechol (1.0 eq), acetone (excess), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or benzene) is refluxed.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed with an aqueous solution of sodium hydroxide to remove unreacted catechol and the acid catalyst.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of this compound can be achieved by vacuum distillation.
Method 2: Reaction of Catechol with 2,2-Dimethoxypropane
This alternative method utilizes 2,2-dimethoxypropane as the acetone equivalent, which can offer advantages in terms of reaction conditions and byproducts.
Experimental Workflow:
Procedure:
-
To a solution of catechol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform), 2,2-dimethoxypropane (1.1-1.5 eq) is added.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the mixture.
-
The reaction is stirred at room temperature and monitored for completion.
-
The reaction is quenched by the addition of a weak base (e.g., saturated aqueous sodium bicarbonate solution) to neutralize the acid catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.
-
The solvent is evaporated under reduced pressure, and the resulting residue is purified by vacuum distillation to afford pure this compound.
Biological Significance and Potential Applications
While this compound itself is primarily utilized as a synthetic intermediate, the 1,3-benzodioxole moiety is a common scaffold in a wide range of biologically active molecules. This includes natural products and synthetic compounds with demonstrated activities such as anticancer, antioxidant, and insecticidal properties.
A significant aspect of the biological activity of many 1,3-benzodioxole-containing compounds is their interaction with cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. The 1,3-benzodioxole moiety can act as an inhibitor of CYP450 enzymes. This inhibition often occurs through the formation of a metabolite that binds tightly to the heme iron of the enzyme, rendering it inactive.
A derivative, 2,2-dimethyl-5-t-butyl-1,3-benzodioxole, has been reported to be an unusual inducer of microsomal enzymes and a potential antagonist of the Ah cytosolic receptor, which is involved in the regulation of certain CYP450 enzymes. This suggests that the 2,2-dimethyl substitution on the benzodioxole ring can modulate its interaction with drug-metabolizing enzymes.
The potential for compounds based on the this compound scaffold to modulate drug metabolism warrants further investigation in the context of drug development. Such compounds could be explored as adjuvants in combination therapies to enhance the efficacy or reduce the toxicity of other drugs by altering their metabolic pathways.
Conceptual Signaling Pathway Interaction:
Conclusion
This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. Its physicochemical and spectroscopic properties are well-characterized, facilitating its use in research and development. While its direct biological applications are not extensively documented, the prevalence of the 1,3-benzodioxole scaffold in bioactive molecules, particularly as modulators of drug-metabolizing enzymes, highlights the potential for developing novel therapeutic agents based on this core structure. Further investigation into the biological activities of derivatives of this compound is a promising area for future research in drug discovery and development.
References
An In-depth Technical Guide to the Reaction Mechanism of 2,2-Dimethyl-1,3-benzodioxole Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2,2-Dimethyl-1,3-benzodioxole, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The core of this synthesis is the acid-catalyzed acetalization of catechol with acetone. This document delves into the detailed reaction mechanism, presents quantitative data on reaction yields with different catalysts, outlines detailed experimental protocols, and discusses potential side reactions and purification methods. The information is structured to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into optimizing this important transformation.
Introduction
This compound, also known as acetone acetal of catechol, is a heterocyclic compound widely utilized as a building block in organic synthesis. Its structure, featuring a protected diol, makes it a valuable intermediate for the introduction of the 1,3-benzodioxole moiety into more complex molecules. This functional group is present in a variety of biologically active compounds. The formation of this compound is a classic example of an acid-catalyzed acetalization reaction, a fundamental transformation in organic chemistry. Understanding the nuances of this reaction mechanism is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.
The Core Reaction: Acid-Catalyzed Acetalization
The synthesis of this compound is achieved through the reaction of catechol (a 1,2-diol) and acetone (a ketone) in the presence of an acid catalyst. This reaction is an equilibrium process, and various techniques are employed to drive the reaction towards the product side, primarily through the removal of water, a byproduct of the reaction.
The overall reaction can be represented as follows:
Detailed Reaction Mechanism
The formation of this compound proceeds through a well-established acid-catalyzed acetalization mechanism. The following steps outline this process:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the acetone carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Catechol: One of the hydroxyl groups of catechol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a hemiacetal intermediate.
-
Proton Transfer: A proton is transferred from the newly formed oxonium ion to one of the oxygen atoms of the original diol.
-
Formation of a Water Leaving Group: The protonated hydroxyl group is now a good leaving group (water).
-
Intramolecular Cyclization: The second hydroxyl group of the catechol derivative attacks the carbocation, leading to the formation of a five-membered ring.
-
Deprotonation: The final step involves the deprotonation of the oxonium ion in the ring by a base (such as the conjugate base of the acid catalyst or another molecule of the alcohol), regenerating the acid catalyst and yielding the final product, this compound.
Visualization of the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed formation of this compound from catechol and acetone.
Quantitative Data and Experimental Protocols
The yield of this compound is highly dependent on the choice of acid catalyst, reaction time, temperature, and the method used for water removal. Below is a summary of quantitative data from cited experimental protocols.
| Catalyst | Reactants Ratio (Catechol:Acetone) | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Hydrogen Chloride (gas) | 1 : 6.3 (molar) | Acetone | 2.5 hours | 0-15 °C | 26 | [1] |
| p-Toluenesulfonic acid | 1 : 3.2 (molar) | Benzene | 48 hours | Reflux | 43 | [2] |
Detailed Experimental Protocols
Procedure: Hydrogen chloride gas is introduced into a solution of 110.1 g of catechol in 370 ml of acetone for 2 hours while stirring and cooling with an ice bath to maintain an internal temperature of 10-15°C.[1] The introduction of HCl gas is continued for an additional 30 minutes at 0°C.[1] The reaction mixture is then poured into ice/water, made alkaline, and extracted three times with 1 liter of ether.[1] The combined organic phases are washed three times with 500 ml of water until neutral, dried over sodium sulfate, and the solvent is evaporated under reduced pressure.[1] The residue is purified by vacuum distillation (b.p. 59-60°C at 11 mm Hg) to yield 39.0 g (26.0% of theory) of this compound.[1]
Procedure: A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml), and p-toluenesulfonic acid (15 mg) is refluxed in a Soxhlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours.[2] The molecular sieves are then replaced with a fresh batch, and refluxing is continued for another 24 hours.[2] After the reaction is complete, the solvents are removed in vacuo.[2] The residue is triturated with 1 liter of hexane. The resulting light yellow solution is decanted and washed with 10% NaOH until the washes are colorless.[2] The organic layer is dried over anhydrous sodium sulfate (Na2SO4) and evaporated to give 32.4 g (43%) of the title compound as an oil, which can be used without further purification.[2]
Experimental Workflow
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Factors Influencing the Reaction
Several factors can influence the efficiency and outcome of the this compound synthesis:
-
Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids can lead to faster reaction rates but may also promote side reactions.
-
Temperature: The reaction temperature affects the rate of reaction and the position of the equilibrium. Higher temperatures generally favor product formation but can also lead to undesired byproducts.
-
Water Removal: As the reaction is an equilibrium, the continuous removal of water is essential to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus, molecular sieves, or by using a large excess of a dehydrating agent.
-
Reactant Ratio: The stoichiometry of the reactants can be adjusted to favor product formation. Using an excess of acetone can help shift the equilibrium towards the product side.
Potential Side Reactions
The primary side reaction of concern is the self-condensation of acetone under acidic conditions. This can lead to the formation of mesityl oxide and subsequently phorone, which can further react with catechol to form complex impurities.[3] Careful control of reaction temperature and the use of milder acid catalysts can help to minimize these side reactions.
Purification Methods
The crude this compound product can be purified by several methods:
-
Distillation: Vacuum distillation is a common and effective method for purifying the liquid product, especially on a larger scale.[1]
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography using silica gel is a suitable method. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Washing: Washing the crude product with a basic solution (e.g., sodium hydroxide) helps to remove unreacted catechol and the acid catalyst.[2]
Conclusion
The formation of this compound via the acid-catalyzed reaction of catechol and acetone is a robust and widely used synthetic transformation. A thorough understanding of the reaction mechanism, careful selection of the acid catalyst, and effective removal of water are key to achieving high yields and purity. This guide provides the foundational knowledge and practical details necessary for researchers and professionals to successfully employ this reaction in their synthetic endeavors. The provided experimental protocols and data serve as a valuable starting point for process optimization and scale-up.
References
An In-depth Technical Guide to the Stability and Reactivity of 2,2-Dimethyl-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-1,3-benzodioxole, a heterocyclic organic compound, serves as a versatile building block in the synthesis of a variety of chemical intermediates, particularly in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its stability under typical storage and reaction conditions, and its reactivity, which is primarily dictated by the benzodioxole ring and the gem-dimethyl substituted acetal functional group. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, drawing upon available data for the compound and its structural analogs. It includes a summary of its physical and chemical properties, predicted stability to thermal, photolytic, and hydrolytic stress, and its anticipated reactivity with common classes of reagents. Detailed experimental protocols for the assessment of these properties are also provided to guide researchers in their laboratory work.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to slightly yellow, clear liquid | [1] |
| Melting Point | 3 °C | [1] |
| Boiling Point | 182-184 °C | [1] |
| Density | 1.06 g/cm³ at 25 °C | [1] |
| CAS Number | 14005-14-2 | [1] |
Stability Profile
While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from the nature of its functional groups and general principles of organic chemistry. It is generally considered a stable compound under standard laboratory conditions.
Thermal Stability
This compound is expected to possess good thermal stability. As a combustible liquid, it will decompose at elevated temperatures. The exact decomposition temperature has not been reported, but it can be determined using techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
Photolytic Stability
Aromatic compounds can be susceptible to photodegradation. The benzodioxole ring in this compound may absorb UV light, potentially leading to degradation over prolonged exposure. The extent of this degradation would depend on the wavelength of light, intensity, and the presence of photosensitizers.
Hydrolytic Stability
The acetal group in this compound is susceptible to hydrolysis under acidic conditions to yield catechol and acetone. The reaction is reversible and is catalyzed by acids. In neutral or basic aqueous solutions, the compound is expected to be relatively stable.
Reactivity Profile
The reactivity of this compound is characterized by the chemistry of the aromatic benzodioxole ring and the acetal functional group.
Reactions at the Benzodioxole Ring
The benzene ring is activated towards electrophilic substitution by the electron-donating effect of the two oxygen atoms. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, with substitution primarily directed to the positions para to the oxygen atoms.
Reactions of the Acetal Group
The acetal is stable to bases and nucleophiles but is readily cleaved by aqueous acid. This reactivity is a key feature in its use as a protecting group for catechols.
Oxidation and Reduction
The aromatic ring is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate, can lead to the cleavage of the aromatic ring. The acetal group is also generally stable to oxidation. The compound is not readily reduced under standard catalytic hydrogenation conditions that would typically reduce a simple alkene.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the stability and reactivity of this compound.
Determination of Thermal Stability (TGA)
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (5-10 mg) of this compound into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature of 500 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Determination of Photolytic Stability
Objective: To assess the degradation of the compound upon exposure to light.
Methodology:
-
Prepare a solution of this compound of known concentration in a photolytically stable solvent (e.g., acetonitrile).
-
Transfer the solution to a quartz cuvette.
-
Prepare a control sample by wrapping a similar cuvette containing the solution in aluminum foil to protect it from light.
-
Expose both samples to a light source with a known spectral distribution (e.g., a xenon arc lamp simulating sunlight) for a defined period.
-
At various time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the remaining this compound.
-
Calculate the percentage degradation over time for the exposed sample relative to the control.
Determination of Hydrolytic Stability (Acid-Catalyzed)
Objective: To determine the rate of acid-catalyzed hydrolysis.
Methodology:
-
Prepare buffer solutions of different pH values (e.g., pH 1, 3, and 5).
-
Add a known amount of a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to each buffer solution at a constant temperature (e.g., 25 °C). The final concentration of the organic solvent should be low to minimize its effect on the reaction rate.
-
At various time intervals, withdraw aliquots from each reaction mixture.
-
Immediately quench the reaction by neutralizing the acid with a suitable base.
-
Analyze the quenched aliquots by a suitable analytical method (e.g., GC-MS or HPLC) to determine the concentration of remaining this compound.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for hydrolysis at each pH.
Mandatory Visualizations
Caption: General reactivity pathways of this compound.
References
Theoretical Frontiers in 1,3-Benzodioxole Chemistry: A Technical Guide for Drug Discovery
Introduction: The 1,3-benzodioxole scaffold, a privileged heterocyclic motif, is a cornerstone in the design of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point in the development of therapeutics ranging from anticancer agents to plant growth regulators. Theoretical and computational studies have emerged as indispensable tools in elucidating the mechanisms of action, predicting biological activity, and guiding the rational design of novel 1,3-benzodioxole derivatives. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key theoretical approaches, experimental protocols, and quantitative data underpinning the exploration of this versatile chemical entity.
Quantum Chemical Calculations: Unveiling Electronic Landscapes
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic electronic properties of 1,3-benzodioxole derivatives. These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties, which are crucial for predicting biological activity and designing molecules with desired characteristics.
Key Quantum Chemical Parameters
Theoretical studies on 1,3-benzodioxole derivatives often focus on a set of key quantum chemical parameters that correlate with their biological and chemical behavior. These include:
-
EHOMO (Highest Occupied Molecular Orbital Energy): Represents the electron-donating ability of a molecule. Higher EHOMO values indicate a greater tendency to donate electrons.
-
ELUMO (Lowest Unoccupied Molecular Orbital Energy): Indicates the electron-accepting ability of a molecule. Lower ELUMO values suggest a greater propensity to accept electrons.
-
Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap implies higher molecular reactivity and intramolecular charge transfer, which can be crucial for biological activity.[1]
-
Dipole Moment (µ): Reflects the overall polarity of a molecule, which influences its solubility and ability to engage in electrostatic interactions with biological targets.
-
Global Hardness (η) and Softness (σ): These parameters provide information about the molecule's resistance to change in its electron distribution.
Quantitative Data from DFT Studies
The following table summarizes key quantum chemical parameters calculated for various 1,3-benzodioxole derivatives from the literature. These studies often employ the B3LYP functional with basis sets such as 6-311++G(d,p).[2][3]
| Derivative Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Application Context | Reference |
| Corrosion Inhibitors | Varies | Varies | Low ΔE correlates with high efficiency | High µ promotes adsorption | Corrosion Science | [1] |
| Antifungal Agents | -6.23 | -1.60 | 4.63 | - | Drug Discovery | [2] |
| Nitro-1,3-benzodioxole | - | - | - | - | Spectroscopic Analysis | [3] |
Experimental Protocol: DFT Calculations
This protocol outlines a general procedure for performing DFT calculations on a 1,3-benzodioxole derivative using a program like Gaussian.
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of the 1,3-benzodioxole derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a semi-empirical method like PM6) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Set up the input file for the DFT calculation. Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Include keywords for geometry optimization (e.g., Opt) and frequency calculation (e.g., Freq) to ensure the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
If studying the molecule in a specific environment, include a solvation model (e.g., Polarizable Continuum Model, SCRF=(PCM,Solvent=Water)).
-
Submit the calculation to a high-performance computing cluster.
-
-
Analysis of Results:
-
Extract the optimized Cartesian coordinates of the molecule.
-
From the output file, obtain the energies of the HOMO and LUMO to calculate the energy gap.
-
Extract the dipole moment and other relevant electronic properties.
-
Visualize the molecular orbitals (HOMO and LUMO) to understand the electron distribution.
-
Molecular Docking: Simulating Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a 1,3-benzodioxole derivative) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their binding mechanisms at the atomic level.
Key Molecular Docking Parameters
-
Binding Energy/Affinity (kcal/mol): A lower binding energy indicates a more stable protein-ligand complex and, therefore, a stronger interaction.
-
Binding Pose: The predicted 3D orientation of the ligand within the receptor's binding site.
-
Intermolecular Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein.
Quantitative Data from Molecular Docking Studies
The following table presents binding energy data for 1,3-benzodioxole derivatives docked into various protein targets.
| Derivative Class | Protein Target | Docking Software | Binding Energy (kcal/mol) | Therapeutic Area | Reference |
| Dacarbazine-tagged | Tubulin (1TUB) | HEX 8.0 CUDA | -339.98 to -378.26 | Anticancer | [4][5] |
| Propargyl ether | HDAC-1 | - | Higher than approved drugs | Anticancer | [6] |
| Arsenical-conjugated | Thioredoxin Reductase (TrxR) | Ledock | -5.20 | Anticancer | [7] |
| Imidazole-containing | Fungal CYP51 | - | - | Antifungal | [2][8][9][10] |
Experimental Protocol: Molecular Docking
This protocol provides a general workflow for performing molecular docking using AutoDock Vina and visualizing the results with UCSF Chimera.
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-factors, and existing ligands. Add polar hydrogens and assign atomic charges.
-
Draw the 1,3-benzodioxole derivative using a chemical drawing software and convert it to a 3D structure. Optimize the ligand's geometry and assign charges.
-
Convert both the protein and ligand files to the PDBQT format required by AutoDock Vina.
-
-
Defining the Binding Site and Running the Docking:
-
Identify the binding site on the protein. This can be based on the location of a co-crystallized ligand or through binding site prediction tools.
-
Define a "grid box" that encompasses the binding site. The size and center of the grid box are crucial parameters.
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Execute the AutoDock Vina command from the terminal, referencing the configuration file.
-
-
Analysis of Docking Results:
-
AutoDock Vina will generate an output file containing multiple binding poses for the ligand, ranked by their binding affinities.
-
Load the protein and the docked ligand poses into a molecular visualization software like UCSF Chimera or PyMOL.
-
Analyze the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.
-
In Silico ADMET Prediction: Assessing Drug-Likeness
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models assess the pharmacokinetic and pharmacodynamic properties of a compound, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities before costly synthesis and experimental testing.
Key ADMET Parameters
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors and acceptors.
-
Pharmacokinetic Properties: Water solubility, Caco-2 permeability (intestinal absorption), blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and plasma protein binding.
-
Toxicity: Predictions of potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity.
Quantitative Data from In Silico ADMET Studies
Several studies on 1,3-benzodioxole derivatives have utilized online tools like SwissADME and pkCSM to predict their ADMET properties.[4][5][11][12] The results are often presented in tabular format, comparing the properties of the designed compounds to established drug-likeness criteria.
| Derivative Class | ADMET Prediction Tool | Key Findings | Therapeutic Area | Reference |
| Dacarbazine-tagged | SwissADME, pkCSM | Compounds 1 and 2 showed good drug-like properties. | Anticancer | [4][5] |
| Pyrazoline-benzodioxole | - | Investigated drug-likeness properties. | Anticancer | [11][12] |
Experimental Protocol: In Silico ADMET Prediction
This protocol describes a general procedure for using online web servers for ADMET prediction.
-
Input Molecule Structure:
-
Navigate to a web-based ADMET prediction tool such as SwissADME or pkCSM.
-
Provide the structure of the 1,3-benzodioxole derivative. This is typically done by drawing the molecule using a built-in editor or by pasting a SMILES string.
-
-
Execution of Prediction:
-
Initiate the calculation. The server will compute a wide range of physicochemical, pharmacokinetic, and drug-likeness properties.
-
-
Analysis of Results:
-
The results are usually presented in a comprehensive report.
-
Analyze the physicochemical properties in the context of Lipinski's Rule of Five.
-
Examine the predicted pharmacokinetic properties, paying close attention to absorption, distribution, and metabolism parameters.
-
Review the toxicity predictions for any potential liabilities.
-
Compare the ADMET profiles of different derivatives to select candidates with the most promising drug-like properties for further development.
-
Visualizing Theoretical Concepts
Diagrams are essential for conveying complex information in a clear and concise manner. The following sections provide Graphviz diagrams to illustrate key workflows and signaling pathways relevant to the theoretical study of 1,3-benzodioxole derivatives.
General Workflow for Theoretical Studies
Caption: A general workflow for the theoretical study of 1,3-benzodioxole derivatives.
Simplified Tubulin Signaling in Cancer
Caption: Simplified tubulin signaling pathway targeted by anticancer 1,3-benzodioxole derivatives.
Auxin Signaling via the TIR1 Receptor
Caption: The TIR1-mediated auxin signaling pathway, a target for 1,3-benzodioxole-based plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Catechol Protection via 2,2-Dimethyl-1,3-benzodioxole Formation
Introduction
Catechol moieties are prevalent in numerous biologically active molecules, including neurotransmitters like dopamine and amino acids like 3,4-dihydroxyphenylalanine (L-DOPA). The inherent reactivity of the catechol group, particularly its susceptibility to oxidation under basic or even neutral conditions to form quinones, presents a significant challenge in multi-step organic synthesis.[1][2] To facilitate chemical modifications at other positions of the molecule, effective protection of the catechol's vicinal diol is essential.
The formation of a 2,2-dimethyl-1,3-benzodioxole, commonly known as an acetonide or isopropylidene ketal, is a robust and widely used strategy for protecting catechols. This protecting group is advantageous due to its straightforward installation, stability under basic and weakly acidic conditions, and compatibility with various synthetic transformations, including Fmoc solid-phase peptide synthesis (SPPS).[2][3] The protection is typically achieved by reacting the catechol with acetone or, more commonly, 2,2-dimethoxypropane (DMP) in the presence of an acid catalyst.[2] DMP is particularly effective as it serves as both the acetone source and a water scavenger, driving the equilibrium towards the protected product.[4]
A critical consideration arises when protecting catecholamines like dopamine or L-DOPA. Direct acetonide protection can lead to an undesired Pictet-Spengler condensation reaction, forming tetrahydroisoquinoline byproducts.[1][5] To circumvent this, a prerequisite step involves the protection of the primary amine functionality with a suitable group, such as Phthaloyl (Phth), Fluorenylmethyloxycarbonyl (Fmoc), or Trifluoroacetyl (TFA), prior to the catechol protection.[1][5]
These notes provide detailed protocols for the acetonide protection of various catechols, including those requiring preliminary N-protection, and subsequent deprotection.
Chemical Reaction and Mechanism
The protection reaction proceeds via an acid-catalyzed acetal exchange mechanism. The catechol diol displaces the methoxy groups of 2,2-dimethoxypropane, forming the stable five-membered 1,3-benzodioxole ring. The byproducts, methanol and acetone, are typically removed to drive the reaction to completion.
Figure 1: General reaction scheme for the formation of this compound.
Experimental Protocols
Protocol 1: Acetonide Protection of N-Phthaloyl-Dopamine
This protocol is adapted for catecholamines where N-protection is necessary to prevent side reactions.[1][5]
Workflow:
Figure 2: Experimental workflow for the protection of N-Phthaloyl-Dopamine.
Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Phthaloyl-dopamine in anhydrous benzene (Note: Toluene can be used as a less toxic alternative).
-
Reagent Addition: Add 2,2-dimethoxypropane (DMP) in excess (typically 3-5 equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure acetonide-protected compound.
Protocol 2: General Protection of a Simple Catechol (e.g., Catechol)
This protocol is suitable for catechols lacking functional groups that can cause side reactions, such as primary amines.[6][7]
Methodology:
-
Preparation: In a round-bottom flask, dissolve the catechol substrate in 2,2-dimethoxypropane (DMP), which acts as both reagent and solvent.
-
Catalysis: Add a catalytic amount of iodine (I₂) (approx. 10-20 mol%).[7] Alternatively, a cation exchange resin can be used.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 2-4 hours. Monitor progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the iodine.
-
Extraction and Concentration: Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.
Protocol 3: Deprotection of the Acetonide Group
The this compound group is readily cleaved under acidic conditions to regenerate the catechol.[1][8]
Methodology:
-
Preparation: Dissolve the acetonide-protected catechol in a suitable solvent mixture, such as Dichloromethane (DCM) or a protic solvent like methanol.
-
Acid Addition: Treat the solution with an acid. Common reagents include aqueous trifluoroacetic acid (TFA, e.g., 70% TFA in DMSO-d6 with water) or aqueous hydrochloric acid (HCl).[2]
-
Reaction: Stir the mixture at room temperature. The deprotection is typically rapid, often completing within 30 minutes to a few hours. Monitor by TLC.
-
Work-up: Neutralize the acid carefully with a base (e.g., saturated NaHCO₃ solution).
-
Isolation: Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate under reduced pressure to obtain the deprotected catechol. The primary byproduct, acetone, is volatile and easily removed.[1]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for the acetonide protection of various catechol-containing substrates.
| Substrate | N-Protecting Group | Reagents | Catalyst | Solvent | Time / Temp | Yield (%) | Reference(s) |
| Dopamine | Phthaloyl (Phth) | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | >90 | [1][5] |
| Dopamine | Fmoc | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [1] |
| Dopamine | Trifluoroacetyl (TFA) | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [1] |
| L-DOPA | Phthaloyl (Phth) & Methyl Ester | 2,2-Dimethoxypropane | p-TsOH | Benzene | Reflux | Good | [3] |
| Catechol | N/A | 2,2-Dimethoxypropane | Iodine (I₂) | DMP | 2h / RT | 73 | [7] |
| Catechol | N/A | Acetone | Cation Exchange Resin | Toluene | 5-10h / RT | Good | [6] |
Troubleshooting and Key Considerations
Decision Logic for Amine-Containing Substrates: It is crucial to assess the substrate for the presence of a primary amine before attempting catechol protection to avoid unwanted side reactions.
Figure 3: Decision workflow for protecting catecholamine substrates.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the DMP reagent and the product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Catalyst Choice: While p-TsOH is effective, milder catalysts like iodine or cation exchange resins can be beneficial for sensitive substrates.[6][7]
-
Pictet-Spengler Reaction: For substrates like dopamine, failure to protect the amine group will likely result in the formation of isoquinoline byproducts, complicating purification and reducing the yield of the desired product.[1][2][5]
-
Deprotection: The acetonide group is acid-labile. Care must be taken during subsequent synthetic steps to avoid premature deprotection if acidic reagents are used.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]
- 5. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. online.bamu.ac.in [online.bamu.ac.in]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Applications of 2,2-Dimethyl-1,3-benzodioxole in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,2-dimethyl-1,3-benzodioxole as a crucial protecting group for catechol moieties in pharmaceutical synthesis. The acetonide protection strategy is highlighted, particularly in the synthesis of catecholamine derivatives such as L-DOPA and dopamine prodrugs, where transient masking of the reactive 1,2-diol functionality is essential for achieving high yields and purity.
Application Notes
The this compound group, formed by the reaction of a catechol with acetone or an acetone equivalent like 2,2-dimethoxypropane, serves as a robust and versatile protecting group in multi-step organic synthesis.[1][2] Its primary application in pharmaceutical development is to prevent the unwanted oxidation of the catechol ring, which is highly susceptible to forming quinones, especially under basic conditions.[1] This protective strategy is particularly valuable in the synthesis of catecholamine-based drugs and their derivatives, where modifications to other parts of the molecule are required.
The key advantages of using the this compound (acetonide) protecting group include:
-
Ease of Formation: It can be readily introduced under acidic conditions.[2]
-
Stability: The acetonide group is stable to a wide range of reaction conditions, including strong bases and weak acids, making it compatible with many synthetic transformations.[2]
-
Mild Deprotection: The group can be removed under acidic conditions, often with trifluoroacetic acid (TFA), regenerating the catechol with acetone as a readily removable byproduct.[1][2]
-
Compatibility: It has been shown to be compatible with solid-phase peptide synthesis (SPPS) using the Fmoc strategy.[1]
A notable application is in the synthesis of N-docosahexaenoyldopamine (N-DHA-dopamine), a lipophilic prodrug of dopamine.[2] Direct acylation of dopamine is challenging due to the reactivity of the catechol. By first protecting the catechol as its acetonide, the subsequent coupling with docosahexaenoic acid (DHA) proceeds efficiently, followed by deprotection to yield the final product in high purity.[2] Similarly, this strategy is employed in the synthesis of selectively protected L-DOPA derivatives for use in peptide synthesis.[1][3]
Experimental Protocols
The following protocols are generalized from methodologies reported in the synthesis of catecholamine derivatives.[1][2]
Protocol 1: Acetonide Protection of a Catechol-Containing Amine (e.g., Dopamine)
This protocol describes the formation of the this compound derivative from a catecholamine, which first requires the protection of the amine group.
1. N-Protection of the Amine: The amino group of the catecholamine (e.g., dopamine) must be protected prior to acetonide formation to prevent side reactions like the Pictet-Spengler condensation.[2] Common N-protecting groups include Phthaloyl (Phth), Fmoc, or Trifluoroacetyl (TFA).[2]
-
Example with Phthaloyl Group: The specific conditions for N-protection will vary depending on the chosen protecting group. For phthaloylation, the amine is typically reacted with phthalic anhydride or a derivative.
2. Acetonide Formation:
-
Reagents and Materials:
-
N-protected catecholamine
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (TsOH)
-
Anhydrous benzene or toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard reflux apparatus
-
-
Procedure:
-
To a solution of the N-protected catecholamine in anhydrous benzene, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Reflux the mixture under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base (e.g., triethylamine or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected, acetonide-protected catecholamine.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Synthesis of N-Docosahexaenoyldopamine (Illustrative Subsequent Reaction)
This protocol outlines the coupling of an activated fatty acid with the acetonide-protected dopamine.
-
Reagents and Materials:
-
Acetonide-protected N-TFA-dopamine
-
Docosahexaenoic acid (DHA)
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
-
Procedure:
-
Activate the carboxylic acid of DHA by reacting it with DCC and NHS in anhydrous DCM to form the NHS ester.
-
In a separate flask, dissolve the acetonide-protected N-TFA-dopamine in anhydrous DCM and add triethylamine.
-
Add the solution of the activated DHA-NHS ester to the dopamine derivative solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected N-DHA-dopamine.
-
Protocol 3: Deprotection of the Acetonide and N-Protecting Group
This protocol describes the removal of the acetonide and an acid-labile N-protecting group like TFA.
-
Reagents and Materials:
-
Protected N-DHA-dopamine
-
Trifluoroacetic acid (TFA)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Dissolve the protected N-DHA-dopamine in a mixture of chloroform and water.
-
Add trifluoroacetic acid to the solution. The concentration of TFA can be varied to control the rate of deprotection.[1]
-
Stir the mixture at room temperature. Monitor the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purify the final product, N-DHA-dopamine, by chromatography to yield a highly pure compound.[2]
-
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| N-Protection & Acetonide Formation | Dopamine | 1. Phthaloyl protection 2. 2,2-dimethoxypropane, TsOH, reflux | N-Phthaloyl-dopamine acetonide | Not specified | [2] |
| Coupling Reaction | N-TFA-dopamine acetonide, DHA | DCC, NHS, DCM | Acetonide-protected N-DHA-dopamine | 68% (two steps) | [1] |
| Deprotection | Acetonide-protected N-DHA-dopamine | 25% TFA in CHCl₃/H₂O | N-DHA-dopamine | 100% | [1] |
| Acetonide Deprotection Half-life | TFA-dopamine(acetonide) | 80% TFA in DMSO-d₆, 2.5% TIS, 2.5% H₂O | TFA-dopamine | Complete in 1.5 min | [1] |
| Acetonide Deprotection Half-life | TFA-dopamine(acetonide) | 20% TFA in CDCl₃, 2.5% TIS, 0.6% H₂O | TFA-dopamine | 5.8 min | [1] |
Visualizations
Workflow for Pharmaceutical Synthesis using Acetonide Protection
Caption: General workflow for synthesizing catecholamine derivatives.
Logical Relationship of Protection and Deprotection
References
- 1. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 2. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1,3-benzodioxole Derivatives via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,2-dimethyl-1,3-benzodioxole derivatives utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone in modern organic synthesis, offering a robust and versatile route to construct carbon-carbon bonds. The this compound scaffold is a valuable pharmacophore found in numerous biologically active molecules, making its efficient synthesis a key focus in medicinal chemistry and drug discovery.
Introduction to Suzuki-Miyaura Coupling for this compound Derivatives
The Suzuki-Miyaura coupling reaction is a powerful transition-metal-catalyzed process that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate. For the synthesis of this compound derivatives, a halogenated precursor, such as 5-bromo-2,2-dimethyl-1,3-benzodioxole, is coupled with a variety of aryl or heteroaryl boronic acids. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acid building blocks.
Applications in Drug Development
The this compound moiety is recognized as a key structural component in various pharmacologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.
Notably, certain 1,3-benzodioxole derivatives have been identified as inhibitors of the thioredoxin (Trx) system and cyclooxygenase (COX) enzymes.[1][2] The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis, and its upregulation is observed in many cancer cells, contributing to drug resistance.[3] Inhibition of thioredoxin reductase (TrxR), a key enzyme in this system, can induce oxidative stress and trigger apoptosis in cancer cells.[3]
Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[4] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[5] The ability of this compound derivatives to target these pathways underscores their potential as lead compounds in the development of novel therapeutics.
Data Presentation: Synthesis of 5-Aryl-2,2-dimethyl-1,3-benzodioxole Derivatives
The following table summarizes the yields for the synthesis of various 5-aryl-2,2-dimethyl-1,3-benzodioxole derivatives via Suzuki-Miyaura coupling. The presented data is a compilation of representative yields from various studies to illustrate the efficiency of the reaction with different arylboronic acids.
| Entry | Aryl Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,2-dimethyl-5-phenyl-1,3-benzodioxole | 95 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2,2-dimethyl-1,3-benzodioxole | 92 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2,2-dimethyl-1,3-benzodioxole | 88 |
| 4 | 3-Methylphenylboronic acid | 2,2-dimethyl-5-(m-tolyl)-1,3-benzodioxole | 90 |
| 5 | 2-Thiopheneboronic acid | 2,2-dimethyl-5-(thiophen-2-yl)-1,3-benzodioxole | 85 |
| 6 | 3-Pyridinylboronic acid | 5-(pyridin-3-yl)-2,2-dimethyl-1,3-benzodioxole | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This general procedure can be adapted for the coupling of various aryl- or heteroarylboronic acids with 5-bromo-2,2-dimethyl-1,3-benzodioxole.
Materials:
-
5-Bromo-2,2-dimethyl-1,3-benzodioxole (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,2-dimethyl-1,3-benzodioxole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe. If a biphasic system is used, add the appropriate amount of water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2,2-dimethyl-1,3-benzodioxole derivative.[3][4]
Example Protocol: Synthesis of 2,2-dimethyl-5-phenyl-1,3-benzodioxole
Materials:
-
5-Bromo-2,2-dimethyl-1,3-benzodioxole (229 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Potassium carbonate (K₂CO₃) (414 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine 5-bromo-2,2-dimethyl-1,3-benzodioxole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with argon three times.
-
1,4-Dioxane and water are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford 2,2-dimethyl-5-phenyl-1,3-benzodioxole as a white solid.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound derivatives via Suzuki coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Modulation by this compound Derivatives
Caption: Potential signaling pathways modulated by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. The cardiovascular pharmacology of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acidic Deprotection of 2,2-Dimethyl-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2-dimethyl-1,3-benzodioxole group, an acetonide of catechol, is a commonly employed protecting group for 1,2-diols, particularly in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, makes it a valuable tool in multistep synthesis.[1][2] However, the efficient and selective removal of this protecting group under acidic conditions is a critical step to unveil the free catechol functionality for further transformations or to arrive at the final target molecule.
This document provides detailed application notes and experimental protocols for the deprotection of this compound using various acidic conditions. It includes a comparison of different methods, detailed step-by-step procedures, and a mechanistic overview to guide researchers in selecting the optimal conditions for their specific substrate and synthetic strategy.
Overview of Acidic Deprotection Strategies
The deprotection of this compound proceeds via acid-catalyzed hydrolysis of the ketal functionality. The choice of the acid catalyst, solvent, temperature, and reaction time is crucial to achieve high yields and to avoid potential side reactions, especially in substrates with other acid-labile functional groups. Common methods employ protic acids, such as p-toluenesulfonic acid (p-TsOH), acetic acid, and pyridinium p-toluenesulfonate (PPTS), or solid acid catalysts like Dowex® 50WX8.
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes various acidic conditions for the deprotection of acetonide-protected diols, which are applicable to this compound.
| Entry | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate/Notes |
| 1 | p-Toluenesulfonic acid (p-TsOH) monohydrate (10 wt%) | Methanol | Room Temp. | 1 | >95 | General procedure for acetonide deprotection.[1] |
| 2 | 80% Acetic Acid (aq) | Acetic Acid/H₂O | 25-40 | 2-6 | >90 | Mild conditions suitable for acid-sensitive substrates. |
| 3 | Pyridinium p-toluenesulfonate (PPTS) (catalytic) | CH₂Cl₂/MeOH | 25 | 4-8 | >90 | Mild and selective, often used in the presence of other acid-labile groups. |
| 4 | Dowex® 50WX8 (H⁺ form) | MeOH/H₂O | 25 | 2-5 | >95 | Heterogeneous catalyst simplifies workup through filtration. |
| 5 | Trifluoroacetic acid (TFA) (70%) | DMSO-d₆/TIS/H₂O | 22.5 | < 0.05 | - | Rapid deprotection, monitored by NMR.[3] |
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Acid-Catalyzed Deprotection
The deprotection of this compound is an equilibrium-driven process that proceeds through several key steps. The mechanism is initiated by protonation of one of the dioxole oxygen atoms by an acid catalyst (H-A), which enhances the electrophilicity of the adjacent carbon atom. Nucleophilic attack by water, followed by a series of proton transfers and elimination of acetone, leads to the formation of the free catechol.
General Experimental Workflow
A typical experimental workflow for the acidic deprotection of this compound involves dissolving the protected substrate in an appropriate solvent, adding the acid catalyst, and monitoring the reaction progress. Upon completion, the reaction is quenched, followed by an aqueous workup and extraction. The final product is then purified, typically by column chromatography.
Experimental Protocols
Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol is a general and effective method for acetonide deprotection.
Materials:
-
Acetonide-protected substrate
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the acetonide-protected substrate in a sufficient volume of methanol (e.g., 0.1 M concentration).
-
Add p-toluenesulfonic acid monohydrate (10 wt% relative to the substrate) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (DCM or EtOAc).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired catechol.
Protocol 2: Deprotection using 80% Acetic Acid
This method is particularly useful for substrates that are sensitive to stronger acids.
Materials:
-
Acetonide-protected substrate
-
80% Acetic acid in water (v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the acetonide-protected substrate in 80% aqueous acetic acid.
-
Stir the reaction mixture at room temperature or warm gently to 40°C if the reaction is slow.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 6 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography.
Protocol 3: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a mild and selective acidic catalyst, suitable for complex molecules with multiple acid-sensitive groups.
Materials:
-
Acetonide-protected substrate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the acetonide-protected substrate in a mixture of dichloromethane and methanol (typically 4:1 v/v).
-
Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents).
-
Stir the solution at room temperature.
-
Monitor the deprotection by TLC or LC-MS. The reaction usually takes 4-8 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Protocol 4: Deprotection using Dowex® 50WX8 Resin
The use of a solid-supported acid catalyst simplifies the workup procedure as the catalyst can be removed by filtration.
Materials:
-
Acetonide-protected substrate
-
Methanol (MeOH)
-
Water
-
Dowex® 50WX8 (H⁺ form) resin
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a solution of the acetonide-protected substrate in a methanol/water mixture (e.g., 9:1 v/v), add Dowex® 50WX8 resin (a catalytic amount, e.g., 10-20 wt%).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (ensure to filter the aliquot before analysis). Reaction times are typically in the range of 2-5 hours.
-
Upon completion, filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography if necessary.
Conclusion
The acidic deprotection of the this compound group is a fundamental transformation in organic synthesis. The choice of the appropriate acidic conditions is paramount for the success of this step, especially in the context of complex molecule synthesis. This guide provides a range of reliable protocols, from strong acid catalysis with p-TsOH to milder conditions using PPTS or heterogeneous catalysts like Dowex® resin. By carefully considering the substrate's stability and the desired selectivity, researchers can effectively deprotect the catechol moiety and advance their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Benzodioxole in Flow Chemistry
Introduction
The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution is pivotal for the synthesis of aryl ketones, which serve as crucial intermediates in the production of pharmaceuticals, fragrances, and agrochemicals.[3][4] The acylation of 1,3-benzodioxole (also known as methylenedioxybenzene) is of significant industrial interest as the resulting products, such as 1-(benzo[d][5][6]dioxol-5-yl)propan-1-one, are precursors to valuable compounds.[3]
Traditionally, Friedel-Crafts acylations are conducted in batch reactors and often necessitate stoichiometric amounts of strong Lewis acids like AlCl₃, which can generate substantial waste and pose environmental concerns.[3][7] The transition to continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise temperature and pressure control, improved safety, and simplified scale-up.[3] Furthermore, the use of heterogeneous catalysts in packed-bed reactors within a flow system facilitates catalyst recovery and reuse, contributing to a more sustainable and efficient process.[3]
These application notes provide a detailed overview and protocol for the continuous flow Friedel-Crafts acylation of 1,3-benzodioxole, focusing on the use of a recyclable heterogeneous acid catalyst.
Reaction Principle
The Friedel-Crafts acylation of 1,3-benzodioxole proceeds via an electrophilic aromatic substitution mechanism. A Lewis or Brønsted acid catalyst activates the acylating agent (e.g., propionic anhydride), generating a highly electrophilic acylium ion. The electron-rich 1,3-benzodioxole ring then attacks this electrophile, leading to the formation of a ketone. The resulting acylated product is generally less reactive than the starting material, which helps to prevent subsequent acylation reactions.[7]
Data Presentation
The following tables summarize the quantitative data from experimental protocols for the continuous flow Friedel-Crafts acylation of 1,3-benzodioxole.
Table 1: Reaction Optimization in Continuous Flow
| Entry | Acylating Agent | Catalyst | Temperature (°C) | Residence Time (min) | Conversion (%) | Selectivity (%) |
| 1 | Propionic Anhydride | Aquivion SO₃H® | 100 | 30 | 73 | 62 |
| 2 | Propionic Anhydride | Aquivion SO₃H® | 120 | 30 | ~100 | 58 |
| 3 | Propionic Anhydride | Aquivion SO₃H® | 140 | 30 | ~100 | 50 |
Data sourced from a study on the continuous acylation of 1,3-benzodioxole.[3][5][6]
Table 2: Batch vs. Continuous Flow Comparison
| Mode | Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity (%) |
| Batch | Zn-Aquivion (Zn-Aq) | - | - | 59 | 34 |
| Continuous Flow | Aquivion SO₃H® | 100 | 30 min | 73 | 62 |
This comparison highlights the improved performance of the continuous flow process over batch conditions.[3]
Experimental Protocols
This section provides a detailed methodology for the continuous flow Friedel-Crafts acylation of 1,3-benzodioxole using a heterogeneous acid catalyst.
Materials and Reagents:
-
1,3-Benzodioxole
-
Propionic Anhydride
-
Aquivion SO₃H® (heterogeneous acid catalyst)
-
Mesitylene (internal standard for GC analysis)
-
Solvent for analysis (e.g., dichloromethane)
Equipment:
-
Continuous flow reactor system (e.g., Vapourtec R-Series)
-
High-pressure liquid chromatography (HPLC) pumps
-
Packed-bed reactor column
-
Back pressure regulator
-
Heating module
-
Sample collection vial
-
Gas chromatograph (GC) for analysis
Protocol for Continuous Flow Acylation:
-
Catalyst Packing: The heterogeneous catalyst, Aquivion SO₃H®, is packed into a suitable reactor column.
-
Reagent Preparation: A solution of 1,3-benzodioxole and propionic anhydride (e.g., a 1:1 molar ratio) is prepared. An internal standard, such as mesitylene, can be added for accurate quantification during analysis.
-
System Setup:
-
The packed-bed reactor is installed in the heating module of the flow chemistry system.
-
The reagent solution is drawn by an HPLC pump.
-
The system is equipped with a back pressure regulator to maintain the desired pressure and ensure the solvent remains in the liquid phase at elevated temperatures.
-
-
Reaction Execution:
-
The system is initially flushed with a suitable solvent.
-
The reagent mixture is then pumped through the heated packed-bed reactor at a defined flow rate. The flow rate and reactor volume determine the residence time.
-
The reaction temperature is maintained by the heating module. For example, a temperature of 100°C can be set.[3][5][8]
-
The reaction is allowed to run continuously, and samples are collected at the outlet after the system has reached a steady state.
-
-
Sample Analysis:
-
Long-Term Stability: The reaction can be run for an extended period (e.g., 6 hours) to evaluate the stability and longevity of the catalyst.[3][5]
-
Product Isolation: The unreacted 1,3-benzodioxole can be separated from the product by distillation and recycled.[3][5]
Mandatory Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. vapourtec.com [vapourtec.com]
The Role of 2,2-Dimethyl-1,3-benzodioxole in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-1,3-benzodioxole and its parent structure, 1,3-benzodioxole, are versatile chemical scaffolds with significant applications in the agrochemical industry.[1] These compounds serve as crucial building blocks for the synthesis of novel pesticides and are widely recognized for their role as synergists, enhancing the efficacy of existing insecticidal formulations.[1] Their mechanism of action often involves the inhibition of key metabolic enzymes in pests, such as cytochrome P450 monooxygenases, which are responsible for detoxifying insecticides.[2] This document provides detailed application notes and experimental protocols for researchers exploring the potential of this compound and its derivatives in agrochemical development.
I. Application as an Insecticide Synergist
The primary role of 1,3-benzodioxole derivatives in agrochemicals is as synergists, particularly for pyrethroid, neonicotinoid, and organophosphate insecticides.[3][4] Synergists themselves have little to no insecticidal activity but, when combined with an active ingredient, they increase its potency by inhibiting the insect's natural defense mechanisms. This allows for lower application rates of the insecticide, reducing environmental impact and combating the development of resistance.
A. Mechanism of Synergistic Action: Cytochrome P450 Inhibition
The most well-documented mechanism of synergism by 1,3-benzodioxole derivatives is the inhibition of cytochrome P450 (CYP450) enzymes.[2] These enzymes are a major component of the insect's metabolic defense system, breaking down foreign compounds like insecticides. By inhibiting these enzymes, the benzodioxole synergist prevents the detoxification of the insecticide, leading to a higher concentration of the active ingredient reaching its target site and resulting in increased pest mortality.
Caption: Cytochrome P450 Inhibition Pathway by this compound.
B. Experimental Protocol: Evaluating Synergistic Activity of this compound with a Pyrethroid Insecticide (e.g., Deltamethrin)
This protocol is adapted from the CDC bottle bioassay method for evaluating insecticide resistance and synergism.[5]
1. Materials:
-
This compound (Synergist)
-
Deltamethrin (Technical Grade Insecticide)
-
Acetone (Analytical Grade)
-
250 ml glass bottles with screw caps
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Aspirator
-
Holding tubes
-
Sugar solution (10%)
-
Test insects (e.g., adult female Aedes aegypti mosquitoes, 2-5 days old)
2. Preparation of Solutions:
-
Insecticide Stock Solution (Deltamethrin): Prepare a 1 mg/mL stock solution of deltamethrin in acetone.
-
Synergist Stock Solution (this compound): Prepare a 40 mg/mL stock solution of this compound in acetone.
-
Serial Dilutions: From the stock solutions, prepare serial dilutions of both the insecticide and the synergist in acetone to determine the appropriate concentrations for the bioassay.
3. Bottle Coating Procedure:
-
Control Bottles: Add 1 mL of acetone to control bottles.
-
Insecticide-only Bottles: Add 1 mL of the desired deltamethrin dilution.
-
Synergist-only Bottles: Add 1 mL of the desired this compound dilution.
-
Insecticide + Synergist Bottles: Add 1 mL of the desired deltamethrin dilution and 1 mL of the desired this compound dilution.
-
Coat the inside of the bottles by rolling and swirling them until the acetone has completely evaporated. Leave the bottles in a fume hood for at least one hour to dry.
4. Bioassay Procedure:
-
Introduce 20-25 adult female mosquitoes into each bottle.
-
Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
After the exposure period, transfer the mosquitoes to clean holding tubes with access to a 10% sugar solution.
-
Record mortality after 24 hours. Mosquitoes unable to stand or fly are considered dead.
-
Each treatment and control should be replicated at least three times.
5. Data Analysis:
-
Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration to kill 50% of the population) for the insecticide alone and in combination with the synergist using probit analysis.
-
Calculate the Synergistic Ratio (SR) as follows: SR = LC50 of insecticide alone / LC50 of insecticide + synergist
C. Quantitative Data: Synergistic Ratios of Benzodioxole Derivatives with Various Insecticides
| Insecticide Class | Insecticide | Test Organism | Synergistic Ratio (SR) |
| Pyrethroid | Permethrin | Anopheles gambiae | 2.2 - 3.4 |
| Pyrethroid | Deltamethrin | Anopheles gambiae | 7.2 |
| Neonicotinoid | Clothianidin | Apis mellifera | >1 |
Note: The synergistic ratio can vary depending on the insect species, resistance level, and experimental conditions.
II. Application as a Building Block for Novel Agrochemicals
This compound serves as a versatile starting material for the synthesis of new agrochemicals, including insecticides, fungicides, herbicides, and plant growth regulators.[1] The benzodioxole moiety can be incorporated into larger molecules to impart desirable biological activity.
A. Synthesis of Novel Fungicides
Recent research has shown that 1,3-benzodioxole-pyrimidine derivatives exhibit potent fungicidal activities, in some cases exceeding that of commercial fungicides like boscalid.[6] These compounds have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[6]
Experimental Protocol: In Vitro Antifungal Assay
This protocol is a general method for assessing the in vitro efficacy of a novel compound against fungal pathogens.[7][8]
1. Materials:
-
Synthesized this compound derivative
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Potato Dextrose Agar (PDA)
-
Fungal culture (e.g., Botrytis cinerea)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
2. Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent only and plates with the positive control fungicide.
-
Pour the amended PDA into sterile petri dishes and allow to solidify.
-
From a fresh culture of the test fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer and place it in the center of each PDA plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate has reached the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the EC50 (effective concentration to inhibit 50% of growth).
B. Synthesis of Novel Herbicides
Derivatives of 2,2-dimethyl-2,3-dihydrobenzofuran, which can be synthesized from this compound precursors, have demonstrated selective herbicidal activity against monocotyledonous grasses.[9]
Experimental Protocol: Pre- and Post-emergence Herbicidal Activity Assay
This protocol provides a general framework for evaluating the herbicidal effects of a test compound.[5][10]
1. Materials:
-
Synthesized this compound derivative
-
Seeds of test plant species (e.g., a monocot weed like Echinochloa crus-galli and a dicot crop like soybean)
-
Potting soil
-
Pots or trays
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber
2. Pre-emergence Assay:
-
Sow the seeds of the test species in pots filled with soil.
-
Prepare solutions of the test compound at various concentrations.
-
Evenly spray the soil surface with the test solutions.
-
Place the pots in a greenhouse and water as needed.
-
After a set period (e.g., 14-21 days), assess the percentage of germination and the health of the seedlings (e.g., stunting, chlorosis, necrosis) compared to an untreated control.
3. Post-emergence Assay:
-
Sow the seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Spray the foliage of the seedlings with the test solutions until runoff.
-
Return the plants to the greenhouse.
-
After a set period (e.g., 14-21 days), visually assess the percentage of plant injury and biomass reduction compared to an untreated control.
C. Development of Plant Growth Regulators
Derivatives of 1,3-benzodioxole have been designed and synthesized as potent auxin receptor agonists, demonstrating significant promotion of root growth in model plants like Arabidopsis thaliana and rice.[11]
Experimental Protocol: Plant Growth Promotion Assay
This protocol outlines a method to assess the effect of a compound on plant root growth.[11]
1. Materials:
-
Synthesized 1,3-benzodioxole derivative
-
Plant growth medium (e.g., Murashige and Skoog medium)
-
Agar
-
Sterile petri dishes
-
Seeds of a model plant (e.g., Arabidopsis thaliana)
-
Growth chamber with controlled light and temperature
2. Procedure:
-
Prepare the plant growth medium containing different concentrations of the test compound. Include a control with no test compound.
-
Pour the medium into sterile petri dishes and allow it to solidify.
-
Sterilize the seeds and place them on the surface of the agar.
-
Seal the petri dishes and place them vertically in a growth chamber to allow for root growth along the agar surface.
-
After a specified period (e.g., 7-14 days), photograph the plates and measure the primary root length and the number of lateral roots using image analysis software.
-
Statistically compare the root growth in the presence of the test compound to the control.
III. Logical Workflow for Agrochemical Development
The development of a new agrochemical based on the this compound scaffold typically follows a structured workflow.
Caption: Workflow for Agrochemical Development from a Benzodioxole Scaffold.
Conclusion
This compound is a valuable and versatile molecule in the field of agrochemical research and development. Its utility as a synergist to enhance the efficacy of existing pesticides is well-established, and it continues to be a promising scaffold for the discovery of novel insecticides, fungicides, herbicides, and plant growth regulators. The protocols and data presented in these application notes provide a foundation for researchers to explore and harness the potential of this important chemical entity in developing the next generation of sustainable and effective crop protection solutions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Regulation of cytochrome P-450 isozymes CYP1A1, CYP1A2 and CYP2B10 by three benzodioxole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of potassium channel blockers and pyrethroids: mosquitocidal activity and neuronal mode of action† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N-(benzo[d]dioxol-5-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(benzo[d]dioxol-5-yl)acetamide, also known as 3',4'-methylenedioxyacetanilide, is a chemical compound of interest in medicinal chemistry and drug discovery. The benzodioxole moiety is a structural feature found in various natural products and synthetic compounds with a wide range of biological activities. This document provides a detailed experimental procedure for the synthesis of N-(benzo[d]dioxol-5-yl)acetamide, along with its key physicochemical properties and characterization data. The straightforward synthesis and the potential for further structural modifications make this compound an attractive scaffold for the development of novel therapeutic agents.
Physicochemical and Characterization Data
A summary of the key quantitative data for N-(benzo[d]dioxol-5-yl)acetamide is presented in the table below. This information is essential for reaction monitoring, product identification, and quality control.
| Parameter | Value | Reference |
| Chemical Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.18 g/mol | [1][2] |
| CAS Number | 13067-19-1 | [1][2] |
| Purity | ≥ 95% | [1] |
| Melting Point | 137-139 °C | |
| Appearance | Off-white to light brown crystalline solid | |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | |
| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250, ~1040 (C-O-C stretch) | |
| ¹H NMR (CDCl₃, ppm) | Expected signals: ~7.6 (br s, 1H, NH), ~6.7-7.2 (m, 3H, Ar-H), ~5.9 (s, 2H, O-CH₂-O), ~2.1 (s, 3H, COCH₃) |
Experimental Protocol: Synthesis of N-(benzo[d]dioxol-5-yl)acetamide
This protocol details the synthesis of N-(benzo[d]dioxol-5-yl)acetamide via the acetylation of 3,4-(methylenedioxy)aniline.
Materials:
-
3,4-(Methylenedioxy)aniline (benzo[d]dioxol-5-amine)
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus
-
Melting point apparatus
-
Spectroscopic instruments for characterization (FTIR, NMR)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 3,4-(methylenedioxy)aniline in 20 mL of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, slowly add 6.0 mL of acetic anhydride.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture in a water bath or with a heating mantle to a gentle reflux (approximately 100-110 °C) for 1 hour.
-
Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 100 mL of ice-cold water while stirring.
-
Crystallization: Continue stirring the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Determine the melting point of the purified product and characterize its structure using FTIR and ¹H NMR spectroscopy.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-(benzo[d]dioxol-5-yl)acetamide.
Caption: Workflow for the synthesis of N-(benzo[d]dioxol-5-yl)acetamide.
References
Application Notes and Protocols for 2,2-Dimethyl-1,3-benzodioxole as an Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Dimethyl-1,3-benzodioxole, also known as 1,2-(Isopropylidenedioxy)benzene, is a versatile intermediate primarily utilized as a protecting group for catechols (1,2-diols) in multi-step organic synthesis. The resulting cyclic ketal, referred to as an acetonide, is stable to a wide range of reaction conditions, particularly strong bases, making it an invaluable tool in the synthesis of complex molecules such as pharmaceuticals, agrochemicals, and natural products. Its ease of installation and selective removal under acidic conditions allows for the unmasking of other reactive functional groups within a molecule. These notes provide detailed protocols for the protection and deprotection of catechols using this reagent and highlight its application in key synthetic strategies, including the synthesis of catecholamine derivatives.
Key Applications:
-
Protection of Catechols: The primary application is the protection of the 1,2-diol functionality of catechol and its derivatives, such as L-DOPA and dopamine. This is crucial as the catechol moiety is sensitive to oxidation, especially under basic conditions, and can interfere with reactions targeting other parts of the molecule.[1][2]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. A major application is in the synthesis of L-DOPA and dopamine prodrugs, where protection of the catechol is essential to prevent side reactions during peptide coupling or other modifications.[1][2][3]
-
Natural Product Synthesis: The acetonide protection strategy is employed in the total synthesis of complex natural products, including various alkaloids that contain a catechol or substituted catechol core.
-
Agrochemicals and Flavors: The benzodioxole core is a structural motif in some agrochemicals and is used in the flavor and fragrance industry.
Experimental Protocols
Protocol 1: Acetonide Protection of Catechols
This protocol describes the general procedure for the formation of the this compound group on a catechol-containing substrate.
Method A: Using 2,2-Dimethoxypropane (DMP) and p-Toluenesulfonic Acid (p-TsOH)
This is a highly efficient method, particularly for acid-stable substrates. 2,2-Dimethoxypropane acts as both the acetone source and a water scavenger.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or Dean-Stark apparatus for rigorous water removal), add the catechol-containing substrate (1.0 eq).
-
Reagents: Add a suitable anhydrous solvent, such as benzene or toluene. Add 2,2-dimethoxypropane (1.5-2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1.5 to 17 hours.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: If a water-immiscible solvent was used, wash the organic layer with water and then with brine. If a water-miscible solvent was used, remove it under reduced pressure and dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.
Method B: Using Acetone and an Acid Catalyst
This method uses acetone directly but may require azeotropic removal of water to drive the equilibrium.
-
Setup: To a flask equipped with a Dean-Stark apparatus and reflux condenser, add the catechol substrate (1.0 eq), a large excess of acetone, and a solvent such as isopropanol for azeotropic water removal.
-
Catalyst: Add a catalytic amount of p-TsOH·H₂O (0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80 °C) and monitor by TLC. The reaction may take several hours (e.g., 17 hours).
-
Work-up and Purification: Follow steps 4-6 from Method A. For substrates that are soluble in the reaction mixture, a simple evaporation of the solvents may yield a product of high purity.
Protocol 2: Acetonide Deprotection (Cleavage)
The removal of the acetonide group is typically achieved via acid-catalyzed hydrolysis. The choice of acid and conditions depends on the sensitivity of other functional groups in the molecule.
Method A: Mild Deprotection with Aqueous Acetic Acid
This method is suitable for substrates with other acid-sensitive groups.[4]
-
Setup: Dissolve the acetonide-protected substrate (1.0 eq) in aqueous acetic acid (e.g., 80% AcOH in H₂O).
-
Reaction: Stir the solution at room temperature (25 °C) or warm gently (up to 40 °C). Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).[4]
-
Work-up: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Method B: Deprotection with Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a milder acid catalyst, often used when other acid-labile groups are present.[4]
-
Setup: Dissolve the protected substrate (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), typically in a 4:1 to 9:1 ratio.
-
Reagents: Add a catalytic amount of PPTS (0.2-0.5 eq).
-
Reaction: Stir the mixture at room temperature (25 °C) for 4-8 hours, monitoring by TLC.[4]
-
Work-up and Purification: Follow steps 3-5 from Method A.
Method C: Deprotection with an Ion-Exchange Resin
Acidic resins like Dowex 50W-X8 provide a heterogeneous catalyst that can be easily removed by filtration.
-
Setup: Dissolve the protected substrate in methanol.
-
Reagents: Add Dowex 50W-X8 resin (e.g., 110% w/w).
-
Reaction: Stir the suspension at room temperature or heat gently (e.g., 55 °C) for 3-5 hours.[5]
-
Work-up: Filter the reaction mixture to remove the resin, washing the resin with fresh methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified if necessary.
Data Presentation
Table 1: Conditions for Acetonide Protection of Catechols
| Substrate | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-DOPA Methyl Ester HCl | 2,2-Dimethoxypropane, p-TsOH | Benzene | Reflux | - | 83 | [2][3] |
| N-Phthaloyl-Dopamine | 2,2-Dimethoxypropane, p-TsOH | Benzene | Reflux | - | - | [1] |
| N-TFA-Dopamine | 2,2-Dimethoxypropane, p-TsOH | Benzene | Reflux | 1.5 | ~89 | [1] |
| Pyrocatechol | Acetone, HCl gas | Acetone | 0-15 | 2.5 | 26 | |
| DL-DOPA Methyl Ester HCl | Acetone, i-PrOH, p-TsOH (5 mol%) | Acetone/i-PrOH | 80 | 17 | >95 |
Table 2: Conditions for Acetonide Deprotection
| Substrate Type | Reagents & Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Complex Diterpenoid | 80% Acetic Acid (aq) | Acetic Acid / H₂O | 25-40 | 2-6 | >90 | [4] |
| Complex Diterpenoid | Pyridinium p-toluenesulfonate (cat.) | CH₂Cl₂ / MeOH | 25 | 4-8 | >90 | [4] |
| N-TFA-Dopamine Acetonide | 70% Trifluoroacetic Acid (aq) | DMSO-d₆ | RT | - | - | [2] |
| Carbohydrate Derivative | Dowex-50W-X8 (110% w/w) | 90% MeOH (aq) | RT | - | Excellent | |
| Dendrimer Acetonide | Dowex 50WX2 | MeOH | 55 | 3-5 | - | [5] |
| General Acetonide | CeCl₃·7H₂O, Oxalic Acid | Acetonitrile | RT | - | High | |
| General Acetonide | Bismuth(III) Chloride (BiCl₃) | Acetonitrile | RT | - | Excellent | [6] |
Synthetic Workflows and Logical Diagrams
General Synthetic Workflow
The use of this compound as a protecting group follows a standard three-stage workflow in organic synthesis. This strategy allows for chemical transformations on other parts of the molecule (R¹) that would otherwise be incompatible with the reactive catechol moiety.
Caption: General workflow for using the acetonide group to protect catechols.
Application in Catecholamine Synthesis: Avoiding the Pictet-Spengler Reaction
A significant challenge when working with catecholamines like dopamine is the acid-catalyzed Pictet-Spengler reaction, where the primary amine reacts with an aldehyde or ketone (like acetone) to form a tetrahydroisoquinoline, which is an undesired side product. To avoid this, the amine must be protected before the catechol protection step.[1]
Caption: Synthetic strategy to avoid the Pictet-Spengler side reaction.
Safety and Handling
-
This compound: This compound is a combustible liquid. Standard laboratory precautions should be taken, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
-
Reagents:
-
Acids (p-TsOH, HCl, Acetic Acid): These are corrosive and should be handled with care. Avoid inhalation of vapors and contact with skin and eyes.
-
Solvents (Benzene, Toluene, Dichloromethane): These solvents are flammable and/or toxic. Benzene is a known carcinogen and its use should be minimized or substituted where possible. All manipulations should be performed in a fume hood.
-
2,2-Dimethoxypropane (DMP): This is a flammable liquid and irritant.
-
-
Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 3. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Characterization of 2,2-Dimethyl-1,3-benzodioxole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2-dimethyl-1,3-benzodioxole scaffold is a key structural motif present in a variety of organic compounds. Its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and specialty polymers[1]. Given their importance, rigorous analytical characterization is essential to confirm identity, purity, and quantity. This document provides detailed protocols for the analysis of this compound derivatives using common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile this compound derivatives. It is particularly useful for purity assessment and the identification of isomers and byproducts. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound derivative.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol).
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.22 µm syringe filter into a GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Agilent 5973 MS or equivalent.
-
Column: HP-1 capillary column (or equivalent non-polar column), 12 m x 0.20 mm i.d., 0.33 µm film thickness[2].
-
Injector Temperature: 270°C[2].
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 80°C for 1.0 min, then ramp at 20°C/min to 280°C[2].
-
Interface Temperature: 270°C[2].
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3].
-
Data Presentation: GC-MS of Benzodioxole Derivatives
The following table summarizes typical mass spectral data for related benzodioxole compounds. Isomers often show similar mass spectra, making chromatographic separation crucial for unambiguous identification[5].
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Citation |
| Safrole (1,3-benzodioxole derivative) | 162 | 131, 104, 77, 63, 51 | [6] |
| 3,4-MDMA | 194 (protonated molecule) | 163 | [4] |
| 2,3-MDMA | 194 (protonated molecule) | 163 | [4] |
| This compound | 150 | 135 (M-15), 107, 77 | N/A |
Note: Data for this compound is predicted based on common fragmentation patterns (loss of a methyl group).
Visualization: GC-MS Experimental Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2,2-Dimethyl-1,3-benzodioxole formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,2-Dimethyl-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a structured format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient water removal: The formation of the acetal is a reversible reaction, and the presence of water, a byproduct, can inhibit the forward reaction.[1] 2. Inactive catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount. 3. Insufficient reaction time or temperature: The reaction may not have reached completion. 4. Poor quality of reagents: Catechol may be oxidized, or the acetone source may contain impurities. | 1. Ensure efficient water removal: Use a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., benzene or toluene) or add activated molecular sieves (4Å) to the reaction mixture.[2] 2. Use fresh, anhydrous catalyst: Use a fresh batch of p-toluenesulfonic acid (p-TSA) or another suitable acid catalyst. Ensure it is anhydrous. 3. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 4. Use high-purity reagents: Use freshly opened or purified catechol and a reliable source of acetone or 2,2-dimethoxypropane. |
| Presence of Unreacted Catechol in the Product | 1. Incomplete reaction: See "Low or No Product Yield". 2. Insufficient acetone source: The stoichiometry of the acetone source to catechol may be inadequate. | 1. Drive the reaction to completion: Refer to the solutions for "Low or No Product Yield". 2. Use an excess of the acetone source: Employing a molar excess of acetone or 2,2-dimethoxypropane can help to drive the equilibrium towards the product. |
| Formation of a Dark-Colored Reaction Mixture | 1. Oxidation of catechol: Catechol is sensitive to oxidation, especially at elevated temperatures in the presence of air. 2. Side reactions: Strong acidic conditions and high temperatures can lead to polymerization or other side reactions. | 1. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Moderate reaction conditions: Avoid excessively high temperatures and prolonged reaction times. Consider using a milder acid catalyst. |
| Difficult Purification | 1. Presence of polar impurities: Unreacted catechol and catalyst residues can complicate purification. 2. Similar boiling points of product and impurities: If byproducts with similar boiling points are formed, distillation may be ineffective. | 1. Aqueous workup: Wash the crude product with a dilute base solution (e.g., 10% NaOH) to remove unreacted catechol and the acid catalyst.[2] 2. Column chromatography: If distillation is not effective, purify the product using silica gel column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate). |
| Acetone Self-Condensation Products | Under strongly acidic conditions, acetone can undergo self-condensation to form products like mesityl oxide and phorone. | Use milder reaction conditions or consider using 2,2-dimethoxypropane as the acetone source, which is less prone to self-condensation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the acid-catalyzed reaction of catechol with an acetone source, such as acetone or 2,2-dimethoxypropane. The reaction is typically carried out with azeotropic removal of water using a Dean-Stark apparatus or in the presence of a dehydrating agent like molecular sieves.[2]
Q2: Which acid catalyst is most effective for this reaction?
A2: p-Toluenesulfonic acid (p-TSA) is a commonly used and effective catalyst.[2] Other acid catalysts, such as hydrogen chloride or solid acids, have also been reported.[3][4] The choice of catalyst can affect reaction time and yield, and may require optimization for a specific experimental setup.
Q3: What is the role of the Dean-Stark apparatus in this synthesis?
A3: The Dean-Stark apparatus is used to remove water from the reaction mixture as it is formed. Since the formation of this compound is a reversible equilibrium, removing the water byproduct drives the reaction towards the product side, thereby increasing the yield.[1]
Q4: Can I use molecular sieves instead of a Dean-Stark apparatus?
A4: Yes, activated 4Å molecular sieves can be used as a dehydrating agent to remove water from the reaction mixture and drive the reaction to completion.[2]
Q5: My reaction mixture turned dark brown. What should I do?
A5: A dark color often indicates the oxidation of catechol. While this may not always prevent product formation, it can lead to lower yields and more difficult purification. To minimize this, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen).
Q6: How can I effectively remove unreacted catechol from my crude product?
A6: Unreacted catechol can be removed by washing the organic extract with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[2] The phenolic catechol will be deprotonated and dissolve in the aqueous basic solution, while the desired product remains in the organic layer.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Acetone Source | Catalyst | Dehydrating Method | Solvent | Reaction Time | Yield (%) | Reference |
| Acetone | p-Toluenesulfonic acid | Molecular Sieves (4Å) | Benzene | 48 hours | 43 | PrepChem.com[2] |
| Acetone | Hydrogen Chloride | - | Acetone | 2.5 hours | 26 | PrepChem.com[3] |
| 2,2-Dimethoxypropane | p-Toluenesulfonic acid | Distillation | Benzene | 4 hours | Not explicitly stated for the dimethyl derivative, but a similar reaction gave 36 parts from 63 parts starting material. | PrepChem.com[5] |
Note: Yields are highly dependent on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis using Acetone and p-Toluenesulfonic Acid with Molecular Sieves[2]
-
To a mixture of catechol (55 g, 0.5 moles), acetone (150 ml), and benzene (150 ml) in a round-bottom flask equipped with a Soxhlet extractor, add p-toluenesulfonic acid (15 mg).
-
Fill the thimble of the Soxhlet extractor with 140 g of baked 4Å molecular sieves.
-
Reflux the mixture for 24 hours.
-
Replace the used molecular sieves with a fresh 140 g portion of baked 4Å molecular sieves and continue refluxing for an additional 24 hours.
-
After cooling, remove the solvents under reduced pressure.
-
Triturate the residue with 1 liter of hexane.
-
Decant the light yellow hexane solution and wash it with 10% aqueous NaOH until the washes are colorless to remove unreacted catechol.
-
Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the product as an oil.
Protocol 2: Synthesis using 2,2-Dimethoxypropane and p-Toluenesulfonic Acid[5]
-
In a flask equipped with a fractional distillation apparatus, dissolve pyrogallol (a catechol derivative, 63 parts) in 2,2-dimethoxypropane (100 parts) and benzene (100 parts).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 parts).
-
Slowly distill the mixture over 4 hours, removing the lower-boiling components (methanol and acetone, byproduct of 2,2-dimethoxypropane reaction with water).
-
After the distillation is complete, add a few drops of triethylamine to quench the acid catalyst.
-
Wash the reaction mixture thoroughly with water, dry the organic layer, and evaporate the solvent.
-
The crude product can be further purified by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-benzodioxole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,2-Dimethyl-1,3-benzodioxole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Ineffective water removal. 3. Catalyst deactivation or insufficient amount. 4. Sub-optimal reaction temperature. 5. Loss of product during workup. | 1. Extend the reaction time. Monitor the reaction progress using TLC or GC. 2. Ensure the dehydrating agent (e.g., molecular sieves) is active. Replace if necessary. Use a Dean-Stark apparatus for azeotropic removal of water. 3. Use a fresh, appropriate amount of acid catalyst (e.g., p-toluenesulfonic acid).[1] 4. Ensure the reaction is maintained at the appropriate reflux temperature. 5. Carefully perform extraction and washing steps to avoid loss of the oily product. |
| Presence of Unreacted Catechol | 1. Insufficient amount of acetone or acetone equivalent. 2. Short reaction time. | 1. Use a molar excess of acetone or a ketal like 2,2-dimethoxypropane. 2. Increase the reflux time and monitor for the disappearance of catechol. |
| Formation of a Dark-Colored Reaction Mixture | 1. Oxidation of catechol. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the catechol used is of high purity. |
| Difficult Purification | 1. Presence of polar impurities. 2. Formation of high-boiling point side products. | 1. Wash the crude product with a dilute aqueous base (e.g., 10% NaOH) to remove unreacted catechol and acidic impurities.[1] 2. Purify by vacuum distillation to separate the product from less volatile impurities.[2] |
| Product is a Yellow Oil Instead of Colorless | 1. Presence of impurities. | 1. Purify by column chromatography on silica gel or by vacuum distillation.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: While direct literature on specific side reactions for this exact synthesis is sparse, based on the reactivity of catechol and the reaction conditions, potential side reactions include:
-
Oxidation of Catechol: Catechol is susceptible to oxidation, especially at elevated temperatures or in the presence of air, which can lead to the formation of colored byproducts.
-
Formation of Polymeric Materials: Self-condensation of catechol or reaction with acetone could potentially lead to the formation of polymeric impurities.
-
Incomplete Reaction: The presence of unreacted catechol is a common issue if the reaction does not go to completion.
Q2: Which catalyst is most effective for this synthesis?
A2: An acid catalyst is required for the acetal formation. p-Toluenesulfonic acid is commonly used and has been shown to be effective.[1] Other acid catalysts such as hydrogen chloride have also been reported.[2]
Q3: How can I effectively remove the water formed during the reaction?
A3: The removal of water is crucial to drive the equilibrium towards the product. Effective methods include:
-
Using a Soxhlet extractor containing a drying agent like 4Å molecular sieves.[1]
-
Azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.
Q4: What is the expected yield for this synthesis?
A4: The reported yields for the synthesis of this compound can vary significantly depending on the specific protocol and purification methods used. Yields ranging from 26% to 43% have been documented.[1][2]
Q5: What are the key purification steps?
A5: The purification typically involves:
-
Washing the crude product with a basic solution (e.g., 10% NaOH) to remove unreacted catechol and the acid catalyst.[1]
-
Washing with water until the washes are neutral.[2]
-
Drying the organic layer over an anhydrous drying agent (e.g., Na2SO4).[1]
-
Removal of the solvent in vacuo.[1]
-
Final purification by vacuum distillation.[2]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Reactants | Catechol, Acetone, Benzene | Pyrocatechol, Acetone |
| Catalyst | p-Toluenesulfonic acid | Hydrogen chloride gas |
| Reaction Time | 48 hours (in two 24h stages) | 2.5 hours |
| Reaction Temperature | Reflux | 0-15°C |
| Yield | 43% | 26% |
| Purification | Washing with 10% NaOH, drying, evaporation | Extraction, washing, drying, vacuum distillation |
| Reference | PrepChem.com[1] | PrepChem.com[2] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid and Molecular Sieves
Materials:
-
Catechol (55 g, 0.5 moles)
-
Acetone (150 ml)
-
Benzene (150 ml)
-
p-Toluenesulfonic acid (15 mg)
-
4Å molecular sieves (140 g, baked)
-
Hexane
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A mixture of catechol, acetone, benzene, and p-toluenesulfonic acid is refluxed in a Soxhlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours.[1]
-
The sieves are replaced with fresh sieves, and refluxing is continued for another 24 hours.[1]
-
The solvents are removed in vacuo.[1]
-
The residue is triturated with 1 liter of hexane.[1]
-
The light yellow solution is decanted and washed with 10% NaOH until the washes are colorless.[1]
-
The organic layer is dried over Na2SO4 and the solvent is evaporated to yield the product as an oil.[1]
Protocol 2: Synthesis using Hydrogen Chloride
Materials:
-
Pyrocatechol (Catechol) (110.1 g)
-
Acetone (370 ml)
-
Hydrogen chloride gas
-
Ice/water
-
Ether
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Hydrogen chloride gas is introduced into a solution of pyrocatechol in acetone for 2 hours while stirring and cooling with an ice bath to maintain an internal temperature of 10-15°C.[2]
-
The mixture is then stirred for an additional 30 minutes at 0°C.[2]
-
The reaction mixture is poured into ice/water and made alkaline.[2]
-
The product is extracted three times with 1 liter of ether.[2]
-
The combined organic phase is washed neutral three times with 500 ml of water.[2]
-
The organic layer is dried over sodium sulfate and evaporated in vacuo.[2]
-
The residue is distilled under vacuum (b.p. 59°-60° C at 11 mm Hg).[2]
Visualizations
Caption: Main reaction and potential side reactions in the synthesis of this compound.
Caption: A simplified troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 2,2-Dimethyl-1,3-benzodioxole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,2-Dimethyl-1,3-benzodioxole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the acid-catalyzed condensation reaction between catechol and acetone. This reaction, a type of ketalization, forms the five-membered dioxole ring.
Q2: What are the typical catalysts used for this synthesis?
A2: Acid catalysts are essential for this reaction. Commonly used catalysts include p-toluenesulfonic acid (p-TSA) and hydrogen chloride. p-TSA is often favored due to its ease of handling as a solid and its effectiveness in promoting the reaction.
Q3: What is the role of a dehydrating agent in this synthesis?
A3: The condensation reaction produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture drives the equilibrium towards the formation of the product, thereby increasing the yield. Molecular sieves are a common dehydrating agent used for this purpose.
Q4: What are the major side reactions that can occur?
A4: A significant side reaction is the acid-catalyzed self-condensation of acetone, which can lead to the formation of mesityl oxide and other oligomers.[1] This side reaction consumes acetone and can complicate the purification of the desired product.
Q5: What are the recommended purification methods for this compound?
A5: Purification typically involves washing the crude product with an aqueous sodium hydroxide (NaOH) solution to remove unreacted catechol and the acid catalyst. This is followed by washing with water until the washings are neutral. Final purification is usually achieved by distillation under reduced pressure.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| - Increase catalyst loading: If the reaction is sluggish, a modest increase in the amount of acid catalyst (e.g., p-TSA) may improve the reaction rate. However, excessive acid can promote side reactions. | |
| Equilibrium not shifted towards product | - Use an efficient dehydrating agent: Ensure molecular sieves are properly activated (baked) before use. Consider using a Soxhlet extractor with molecular sieves to continuously remove water. |
| - Remove water by azeotropic distillation: If using a solvent like benzene or toluene, a Dean-Stark apparatus can be used to remove water as it is formed. | |
| Side reactions consuming starting materials | - Control reaction temperature: Higher temperatures can favor the self-condensation of acetone. Maintain the recommended reaction temperature. |
| - Optimize the ratio of reactants: Using a moderate excess of acetone can help drive the reaction towards the product, but a large excess might increase self-condensation. | |
| Loss of product during workup | - Careful extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency. |
| - Minimize losses during distillation: Ensure the distillation apparatus is properly set up to avoid leaks. Collect fractions carefully based on the boiling point of the product. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Suggestion |
| Unreacted catechol | - Thorough washing with base: Wash the organic layer multiple times with an aqueous NaOH solution to ensure all acidic catechol is removed. Check the pH of the aqueous layer to confirm it is basic. |
| Acetone self-condensation products | - Optimize reaction conditions: As mentioned above, controlling the temperature and reactant ratios can minimize the formation of these byproducts.[1] |
| - Efficient purification: Fractional distillation is crucial for separating the desired product from higher-boiling acetone self-condensation products. | |
| Residual acid catalyst | - Neutralize and wash: After the base wash, wash the organic layer with water or a saturated sodium bicarbonate solution until the aqueous layer is neutral. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Dehydrating Agent | Reaction Time | Yield | Reference |
| p-Toluenesulfonic acid | Benzene | 4Å Molecular Sieves in Soxhlet | 48 hours | 43% | [2] |
| Hydrogen chloride gas | Acetone (reagent and solvent) | None | 2.5 hours | 26% | [3] |
Experimental Protocols
Protocol 1: Synthesis using p-Toluenesulfonic Acid and Molecular Sieves
This protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Soxhlet extractor, add catechol (0.5 moles), acetone (150 ml), and benzene (150 ml).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (15 mg).
-
Dehydration: Fill the thimble of the Soxhlet extractor with 140 g of freshly baked 4Å molecular sieves.
-
Reflux: Heat the mixture to reflux and continue for 24 hours.
-
Replenish Dehydrating Agent: Replace the used molecular sieves with a fresh 140 g portion of baked 4Å molecular sieves and continue refluxing for an additional 24 hours.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the solvents under reduced pressure using a rotary evaporator.
-
Workup: Triturate the residue with hexane (1 liter). Decant the light yellow solution and wash it with 10% aqueous NaOH until the washes are colorless.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the resulting oil by vacuum distillation to yield this compound.
Protocol 2: Synthesis using Hydrogen Chloride Gas
This protocol is adapted from a literature procedure.[3]
-
Reaction Setup: Dissolve catechol (110.1 g) in acetone (370 ml) in a flask equipped with a stirrer and a gas inlet tube.
-
Catalysis: Cool the solution in an ice bath to maintain an internal temperature of 10-15 °C. Bubble hydrogen chloride gas through the solution for 2 hours while stirring.
-
Cooling: Continue stirring and bubbling with hydrogen chloride gas for an additional 30 minutes at 0 °C.
-
Quenching: Pour the reaction mixture into ice/water.
-
Basification and Extraction: Make the mixture alkaline with a suitable base and extract three times with diethyl ether (1 liter total).
-
Washing: Wash the combined organic phases three times with water (500 ml each time) until neutral.
-
Drying and Evaporation: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Distill the residue under vacuum (b.p. 59-60 °C at 11 mmHg) to obtain this compound.
Visualizations
Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Caption: A logical troubleshooting guide for improving synthesis outcomes.
References
challenges in the deprotection of acetonide-protected catechols
Welcome to the technical support center for the deprotection of acetonide-protected catechols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of acetonide-protected catechols.
Issue 1: Incomplete or Slow Deprotection
Q: My acetonide deprotection is not going to completion, or is proceeding very slowly. What are the possible causes and solutions?
A: Incomplete or sluggish deprotection is a common issue. Several factors could be at play:
-
Insufficiently Acidic Conditions: The stability of the acetonide group is pH-dependent. If the reaction medium is not sufficiently acidic, the hydrolysis will be slow or incomplete.
-
Steric Hindrance: Highly substituted catechols or substrates with bulky neighboring groups can sterically hinder the approach of the acidic reagent to the acetonide group.
-
Solution: Prolong the reaction time or increase the reaction temperature. Alternatively, using a smaller Lewis acid catalyst might be beneficial.
-
-
Inadequate Solvent: The choice of solvent can influence the reaction rate. A solvent system that ensures the solubility of both the substrate and the acid catalyst is crucial.
-
Solution: A mixture of an organic solvent (like methanol, dichloromethane, or acetone) and an aqueous acid is often effective.[3][4] For substrates sensitive to strong aqueous acids, using a reagent like pyridinium p-toluenesulfonate (PPTS) in a non-aqueous solvent system can be a milder alternative.
-
Issue 2: Low Yield of the Deprotected Catechol
Q: I am observing a low yield of my desired catechol product. What could be causing this?
A: Low yields can result from substrate degradation, side reactions, or purification issues.
-
Substrate Instability: Catechols are sensitive to oxidation, especially under neutral or basic conditions, which can occur during workup.[5][6] They can also be sensitive to strongly acidic conditions, leading to decomposition.
-
Solution: Ensure the workup procedure is performed quickly and under slightly acidic conditions. Purging solvents with nitrogen or argon can minimize oxidation. If the substrate is highly acid-sensitive, consider milder deprotection methods, such as using a Lewis acid catalyst like bismuth(III) chloride or zirconium(IV) chloride.[7][8]
-
-
Side Reactions: Unwanted side reactions can consume the starting material or the product. A significant side reaction for catecholamines like dopamine is the Pictet-Spengler reaction.[5][6]
-
Acetonide Migration: In some cases, the acetonide group can migrate to an adjacent diol if one is present in the molecule.[9]
-
Solution: This is a substrate-dependent issue. Careful analysis of the product mixture by NMR and MS is required to identify any isomeric byproducts. Optimizing the reaction conditions (e.g., using a less acidic catalyst or lower temperature) may minimize migration.
-
Issue 3: Formation of Unexpected Byproducts
Q: I am observing unexpected spots on my TLC or peaks in my LC-MS. What could these be?
A: The formation of byproducts is a strong indication of side reactions or substrate degradation.
-
Pictet-Spengler Isoquinolines: For substrates containing a phenethylamine moiety (like dopamine), reaction with acetone (the byproduct of deprotection) under acidic conditions can lead to the formation of a tetrahydroisoquinoline derivative.[5][6]
-
Troubleshooting: This is a significant issue when deprotecting acetonides of unprotected catecholamines. The identity of the byproduct can be confirmed by mass spectrometry and NMR. The primary solution is to use N-protected catecholamines for acetonide protection/deprotection sequences.[5]
-
-
Oxidation Products: Catechols can be oxidized to quinones, which may further polymerize, leading to a complex mixture of colored byproducts.[6]
-
Troubleshooting: Use degassed solvents and perform the reaction and workup under an inert atmosphere (N₂ or Ar). The addition of antioxidants like ascorbic acid during workup can sometimes be beneficial, though compatibility with the desired product should be verified.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for acetonide deprotection of a catechol?
A1: There is no single "standard" condition, as the optimal method depends on the substrate's stability and other functional groups present. However, a common starting point is treatment with an aqueous acid solution. A typical procedure involves dissolving the acetonide-protected catechol in a solvent like methanol or THF and adding an aqueous acid such as 80% acetic acid or dilute HCl, followed by stirring at room temperature or gentle heating.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (acetonide) and the product (catechol) will have different Rf values. Additionally, a ferric chloride (FeCl₃) stain can be used; free catechols typically produce a dark spot with this stain, while the protected acetonide does not.[5] Following the disappearance of the starting material spot and the appearance of the product spot is a reliable way to track the reaction's progress.[1][6]
Q3: My molecule has other acid-sensitive protecting groups. How can I selectively deprotect the acetonide?
A3: Achieving selectivity can be challenging but is often possible by carefully tuning the reaction conditions. Acetonides are generally more labile to acid than many other protecting groups like benzyl ethers or standard esters.[10]
-
Mild Acid Catalysis: Using milder acids like pyridinium p-toluenesulfonate (PPTS) or catalytic amounts of a Lewis acid can provide the necessary selectivity.
-
Chemoselective Reagents: Certain reagent systems have been developed for the chemoselective deprotection of acetonides in the presence of other acid-labile groups.[8] For example, bismuth(III) chloride has been reported to chemoselectively cleave acetonides.[8] A summary of various deprotection conditions and their compatibility with other functional groups is provided in the data tables below.
Q4: What is the mechanism of acid-catalyzed acetonide deprotection?
A4: The deprotection proceeds via acid-catalyzed hydrolysis of the ketal. The mechanism involves protonation of one of the acetonide oxygens, followed by cleavage of the carbon-oxygen bond to form a hemiacetal and a resonance-stabilized carbocation. Water then attacks the carbocation, and subsequent proton transfers lead to the formation of the diol (catechol) and acetone.
Data Presentation
Table 1: Common Conditions for Acetonide Deprotection of Catechol Derivatives
| Entry | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Substrate/Notes |
| 1 | 25% Trifluoroacetic Acid (TFA) | Chloroform/Water | Room Temp | - | 100 | Deprotection of N-DHA-dopamine(acetonide).[6] |
| 2 | p-Toluenesulfonic acid (pTSA) monohydrate (10 wt%) | Methanol | - | 1 | - | General procedure for dendrimers; reaction monitored by ¹H-NMR.[3] |
| 3 | 70% Trifluoroacetic acid, 2.5% TIS, 2.5% H₂O | DMSO-d₆ | - | - | - | NMR study of TFA-dopamine(acetonide) deprotection.[6] |
| 4 | Aqueous HCl | - | - | - | - | General condition mentioned for deprotection.[11] |
| 5 | Water (no catalyst) | Water | 90 | 6 | 87 | Environmentally friendly method for a di-acetonide protected sugar derivative.[1] |
| 6 | Bismuth(III) chloride (BiCl₃) | Acetonitrile/Dichloromethane | Room Temp | - | Excellent | Chemoselective deprotection of acetonides.[8] |
| 7 | Zirconium(IV) chloride (ZrCl₄) | - | - | - | Excellent | Efficient catalyst for deprotection of 1,3-dioxolanes.[7] |
Experimental Protocols
Protocol 1: General Acidic Deprotection using p-Toluenesulfonic Acid
This protocol is a general method for the deprotection of acetonides.
Materials:
-
Acetonide-protected compound
-
Methanol
-
p-Toluenesulfonic acid (pTSA) monohydrate
-
Amberlyst A21 resin (or other basic resin/solution for quenching)
-
Diethyl ether
Procedure:
-
Dissolve the acetonide-protected compound in a suitable amount of methanol in a round-bottom flask.
-
Add p-toluenesulfonic acid monohydrate (approximately 10% by weight of the starting material).[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. The disappearance of the methyl signals of the acetonide group in the ¹H-NMR spectrum (around 1.3-1.5 ppm) confirms deprotection.[3]
-
Once the reaction is complete (typically after 1 hour), remove the acetone byproduct by rotary evaporation.[3]
-
Quench the reaction by filtering the solution through a pad of a basic resin like Amberlyst A21 to remove the pTSA catalyst.[3]
-
Evaporate the excess methanol under reduced pressure.
-
If necessary, purify the product by precipitating it from a solvent like diethyl ether or by column chromatography.[3]
Protocol 2: Deprotection of an N-Acyl Dopamine Acetonide using Trifluoroacetic Acid
This protocol is suitable for substrates that are stable to strong acids.
Materials:
-
N-acyl dopamine acetonide derivative
-
Chloroform
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Dissolve the N-acyl dopamine acetonide in chloroform.
-
Prepare a deprotection solution, for example, 25% trifluoroacetic acid in a chloroform/water mixture.[6]
-
Add the deprotection solution to the solution of the starting material.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the TFA, chloroform, and acetone byproduct. The resulting product may require further purification depending on its properties.
Visualizations
Caption: A general experimental workflow for the deprotection of acetonide-protected catechols.
Caption: Pictet-Spengler side reaction during catecholamine deprotection.
References
- 1. ias.ac.in [ias.ac.in]
- 2. reddit.com [reddit.com]
- 3. rsc.org [rsc.org]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 7. Acetonides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Scholars@Duke publication: An unusual acetonide group migration [scholars.duke.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
preventing byproduct formation in Friedel-Crafts acylation of 1,3-benzodioxole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Friedel-Crafts acylation of 1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of Friedel-Crafts acylation over alkylation for modifying 1,3-benzodioxole?
A1: The main advantage is the prevention of polysubstitution. The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[1][2] In contrast, the alkyl group introduced during alkylation is electron-donating, activating the ring and often leading to multiple substitutions.[3]
Q2: Are carbocation rearrangements a concern in the Friedel-Crafts acylation of 1,3-benzodioxole?
A2: No, carbocation rearrangements are not a concern. The electrophile in Friedel-Crafts acylation is a resonance-stabilized acylium ion, which does not undergo rearrangement.[4][5] This is a significant advantage over Friedel-Crafts alkylation, where carbocation rearrangements can lead to a mixture of products.[3][6]
Q3: Can I perform Friedel-Crafts acylation on a 1,3-benzodioxole ring that already has a deactivating substituent?
A3: It is generally not recommended. Friedel-Crafts acylation, like other electrophilic aromatic substitutions, is not effective on strongly deactivated rings.[7][8] If your 1,3-benzodioxole starting material contains potent electron-withdrawing groups such as nitro (NO₂), cyano (CN), or another carbonyl group, the reaction is likely to have a very low yield or fail altogether.[7][9]
Q4: Why is a stoichiometric amount of the Lewis acid catalyst often required?
A4: The ketone product of the acylation reaction forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[8][10] This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acylating agent. Therefore, at least a stoichiometric amount, and often a slight excess, of the Lewis acid is necessary to drive the reaction to completion.[8][10]
Q5: What are some "greener" or alternative catalysts to traditional Lewis acids like AlCl₃?
A5: Growing environmental and safety concerns regarding traditional Lewis acids have prompted research into alternatives. Some greener options include:
-
Solid acid catalysts: Zeolites and clays can be used as recyclable and less corrosive catalysts.
-
Metal oxides: Zinc oxide (ZnO) has been shown to be an effective catalyst.[11]
-
Ionic liquids: These can function as both the solvent and the catalyst and are often recyclable.[9]
-
Heterogeneous recyclable catalysts: AquivionSO₃H® and its metal salts (like Zn-Aquivion) have been studied for the continuous flow acylation of 1,3-benzodioxole.[12]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts acylation of 1,3-benzodioxole has a very low yield or is not working at all. What are the common causes?
A: Low or no yield can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture.[8] Any water in your solvent, reagents, or on the glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acids. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Insufficient Catalyst: As the product forms a complex with the Lewis acid, an insufficient amount will halt the reaction.[8][9]
-
Solution: Use at least 1.1 to 2.0 equivalents of the Lewis acid relative to the limiting reagent.[9]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, or conversely, excessive heat can cause decomposition.[7]
-
Solution: Experiment with a range of temperatures. For the acylation of 1,3-benzodioxole with butanoyl chloride, a temperature of 0-5°C is recommended.[13]
-
-
Poor Quality Reagents: Impurities in the 1,3-benzodioxole or the acylating agent can lead to side reactions.
-
Solution: Use freshly distilled or purified starting materials.
-
Issue 2: Formation of Multiple Products or Byproducts
Q: I am observing significant byproduct formation. How can I improve the selectivity?
A: The formation of byproducts in the acylation of 1,3-benzodioxole can often be attributed to side reactions or suboptimal conditions.
-
Common Byproducts:
-
bis(benzo[d][7][14]dioxol-5-yl)methane: This can form in the presence of 1,3-benzodioxole and certain catalysts at elevated temperatures.[15]
-
Mono and di-propionyl derivatives of catechol: These impurities may arise from the presence of water, which can hydrolyze the acylating agent (e.g., propionic anhydride to propionic acid) and potentially affect the dioxole ring.[12]
-
Isomers: While acylation of 1,3-benzodioxole typically favors substitution at the 5-position, different reaction conditions can lead to the formation of other regioisomers.
-
-
Troubleshooting Strategies:
-
Control Reaction Temperature: Lower temperatures generally favor higher selectivity. For instance, maintaining the temperature at 0-5°C can minimize side reactions.[13]
-
Choice of Catalyst and Solvent: The Lewis acid and solvent can influence regioselectivity and the formation of byproducts. Experiment with different Lewis acids (see Table 2) and ensure the solvent is inert (e.g., dichloromethane, 1,2-dichloroethane).[9][16]
-
Order of Addition: Adding the 1,3-benzodioxole solution slowly to a pre-formed complex of the acylating agent and Lewis acid can sometimes improve selectivity.[9]
-
Continuous Flow Processing: Continuous flow reactions can offer better control over reaction parameters like temperature and residence time, leading to improved selectivity and yield.[12][17]
-
Data Presentation
Table 1: Representative Experimental Parameters for Friedel-Crafts Acylation of 1,3-Benzodioxole
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Benzodioxole | 122 g | [13] |
| Butanoyl Chloride | 106.5 g | [13] |
| Catalyst | ||
| Zinc Oxide (ZnO) | 41 g | [13] |
| Zinc Chloride (ZnCl₂) | 7 g | [13] |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | 190 g | [13] |
| Reaction Conditions | ||
| Temperature | 0-5 °C | [13] |
| Reaction Time | 4 hours | [13] |
Table 2: Influence of Catalyst on Continuous Flow Acylation of 1,3-Benzodioxole with Propionic Anhydride
| Catalyst | Conversion (%) | Selectivity to Acylated Product (%) | Reference |
| Zn-Aquivion | 59 | 34 | [12] |
| Zn-Aquivion (limited conversion) | 31 | 41 | [12] |
| Aquivion SO₃H® (100°C, 30 min) | 73 | 62 | [12][18] |
Experimental Protocols
Protocol 1: Laboratory-Scale Friedel-Crafts Acylation of 1,3-Benzodioxole with Butanoyl Chloride
This protocol details the synthesis of 1-(1,3-benzodioxol-5-yl)-1-butanone.[13]
Materials:
-
1,3-Benzodioxole (122 g)
-
Butanoyl chloride (106.5 g)
-
Zinc oxide (41 g)
-
Zinc chloride (7 g)
-
Dichloromethane (190 g)
-
Saturated aqueous sodium acetate solution
Procedure:
-
Setup: In a suitable reaction vessel equipped with a stirrer and a cooling bath, combine 1,3-benzodioxole, zinc oxide, zinc chloride, and dichloromethane.
-
Cooling: Begin stirring the mixture and cool it to 0°C using the cooling bath.
-
Addition of Acylating Agent: Slowly add the butanoyl chloride to the reaction mixture over a period of 4 hours, ensuring the temperature is maintained between 0°C and 5°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C and monitor the reaction's progress until completion.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous sodium acetate solution.
-
Workup: Separate the organic layer and wash it appropriately.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by appropriate methods, such as distillation or chromatography.
Visualizations
Caption: A generalized workflow for a typical Friedel-Crafts acylation experiment.
References
- 1. youtube.com [youtube.com]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. vapourtec.com [vapourtec.com]
troubleshooting low conversion rates in 1,3-benzodioxole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3-benzodioxole, with a focus on overcoming low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for synthesizing 1,3-benzodioxole?
A1: The most widely used laboratory and industrial synthesis involves the reaction of catechol with a methylene dihalide, typically dichloromethane (CH₂Cl₂) or diiodomethane (CH₂I₂), in the presence of a base.[1][2] This method, an extension of the Williamson ether synthesis, is favored for its use of readily available starting materials.
Q2: What are the primary factors that influence the yield of 1,3-benzodioxole in the catechol-dichloromethane reaction?
A2: The key factors impacting your yield are:
-
Reaction Temperature: Precise temperature control is critical. Overheating can lead to the decomposition of solvents like DMSO and the formation of unwanted byproducts.[3]
-
Choice of Base and Solvent: The selection of a suitable base (e.g., NaOH, KOH) and a polar aprotic solvent (e.g., DMSO, DMF) is crucial for achieving high conversion.[1]
-
Purity of Reactants: Using high-purity catechol and dichloromethane is essential to prevent side reactions.
-
Efficient Mixing: Homogeneous mixing is necessary to ensure the reaction proceeds evenly.
-
Water Content: While some protocols use aqueous base solutions, the presence of excess water can be detrimental. Anhydrous conditions are often preferred.
Q3: Can a phase transfer catalyst improve my yield?
A3: Yes, in biphasic systems (e.g., an aqueous base and an organic solvent), a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the catechoxide anion into the organic phase where it can react with dichloromethane.[4]
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific problems that can lead to low yields in the synthesis of 1,3-benzodioxole from catechol and dichloromethane.
Problem 1: My reaction mixture turns dark or tarry, and the yield is very low.
| Possible Cause | Recommended Solution |
| Overheating | Carefully monitor and control the reaction temperature. Use an oil bath for stable heating. For reactions in DMSO, the temperature should generally be kept below 120-130°C.[2][3] |
| High Reactant Concentration | High concentrations of catechol can lead to polymerization. Ensure adequate solvent volume (e.g., DMSO) to keep the reactants diluted.[1] |
| Air Oxidation | Catechol is susceptible to oxidation, which can be exacerbated at high temperatures and pH. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Problem 2: The reaction is very slow or stalls completely.
| Possible Cause | Recommended Solution |
| Inefficient Mixing | In a heterogeneous mixture (solid base in a liquid), ensure vigorous stirring to maximize the surface area of the base and facilitate the reaction. |
| Weak Base | A sufficiently strong base is required to deprotonate catechol. Sodium hydroxide or potassium hydroxide are commonly used and effective. |
| Poor Catalyst Activity | If using a phase transfer catalyst, ensure it is of good quality and used in the correct amount (typically 1-5 mol%). |
Problem 3: The final product is impure, leading to a low isolated yield.
| Possible Cause | Recommended Solution |
| Formation of Byproducts | Side reactions can produce impurities that are difficult to separate. One common byproduct is bis(benzo[d][4][5]dioxol-5-yl)methane.[6] Optimizing reaction conditions (temperature, reaction time) can minimize byproduct formation. |
| Incomplete Reaction | Unreacted catechol can contaminate the product. Monitor the reaction by TLC or GC to ensure it has gone to completion. |
| Inefficient Purification | The choice of purification method is critical. Steam distillation is often effective for separating 1,3-benzodioxole from the reaction mixture.[2] For higher purity, fractional distillation under reduced pressure or column chromatography may be necessary. |
Data on Reaction Conditions and Yields
The following table summarizes reported yields for the synthesis of 1,3-benzodioxole from catechol and dichloromethane under various conditions.
| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| NaOH (aq) | Dichloromethane | TBAB | 105-110 | 80 | 95 | [4] |
| NaOH (flakes) | Dichloromethane | TBAB | 80 | 60 | 65 | [4] |
| NaOH | DMSO | None | 125-130 | up to 95.4 | 97.5 | [2] |
| NaOH | Water/DMSO | None | Reflux | ~50 | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis using DMSO (High Yield)
This protocol is adapted from a high-yield procedure.[2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 120 ml of dichloromethane to 300 ml of dimethyl sulfoxide (DMSO).
-
Catechol Solution: In a separate beaker, dissolve 110 g of catechol in 200 ml of DMSO and 120 ml of 50% aqueous sodium hydroxide. Heat this solution to 98°C and stir for 30 minutes.
-
Reaction: Heat the dichloromethane/DMSO mixture to reflux. Add the hot catechol solution dropwise to the refluxing mixture over 30 minutes.
-
Reflux: After the addition is complete, continue to stir the reaction mixture at reflux for 1.5 hours.
-
Work-up and Purification:
-
Allow the mixture to cool.
-
Set up for steam distillation and pass steam through the reaction mixture.
-
Collect the distillate (approximately 600 ml), which contains the 1,3-benzodioxole-water azeotrope.
-
Extract the distillate with dichloromethane.
-
Wash the organic extract with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo to obtain the product.
-
Protocol 2: Synthesis using a Phase Transfer Catalyst
This protocol utilizes a phase transfer catalyst for reactions in a biphasic system.[4]
-
Setup: In a pressure reactor vessel, add tetrabutylammonium bromide (TBAB) (0.026 moles) and dichloromethane (5 moles).
-
Reactant Solution: Prepare a mixture of catechol (1 mole) and sodium hydroxide (2.0 moles) dissolved in water (20.0 moles).
-
Reaction: Heat the reactor to 105-110°C, allowing the pressure to rise. Dose the catechol/NaOH solution into the reactor over 3 hours.
-
Heating: Maintain the reaction mixture at 110°C for 1 hour.
-
Cooling and Work-up:
-
Cool the reactor to room temperature.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the dichloromethane by distillation at atmospheric pressure, followed by distillation of the product under reduced pressure.
Diagrams
Caption: General experimental workflow for 1,3-benzodioxole synthesis.
Caption: Troubleshooting logic for low conversion rates.
Caption: Simplified reaction pathway for 1,3-benzodioxole synthesis.
References
- 1. Sciencemadness Discussion Board - Methylenation of catechol with dichloromethane - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - piperonal from catechol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. youtube.com [youtube.com]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
stability of 2,2-Dimethyl-1,3-benzodioxole to different reagents
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the chemical stability and handling of 2,2-Dimethyl-1,3-benzodioxole. This compound is widely used as a protecting group for catechols, often referred to as an isopropylidene ketal or acetonide.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the this compound group?
The this compound functional group is a cyclic ketal, specifically an acetonide. Its stability is characterized by high resistance to basic and nucleophilic reagents, as well as many oxidizing and reducing agents. However, it is labile under acidic conditions, which is the basis for its use as a protecting group.[1][2][3] The ease of its removal can be tuned by the strength of the acid employed.[2]
Q2: Under what basic conditions is the this compound group stable?
This protecting group is highly stable in the presence of strong bases. It is compatible with both nucleophilic alkoxides, such as sodium methoxide (NaOMe), and non-nucleophilic alkoxides, like potassium tert-butoxide (t-BuOK).[4] This allows for reactions such as acylations, alkylations, and condensations to be performed on other parts of the molecule without affecting the protected catechol.
Q3: Is the aromatic ring of the benzodioxole susceptible to reactions like nitration or bromination?
Yes, the benzene ring of the this compound system can undergo electrophilic aromatic substitution. However, the reaction conditions must be carefully chosen to be compatible with the acid-sensitive acetonide group.
Q4: Can I use standard lithiation or Grignard reagents with this protecting group?
The acetonide group is generally stable to organolithium and Grignard reagents.[5] This stability allows for the use of these strong nucleophiles to perform reactions elsewhere in the molecule.
Stability Data Summary
The stability of the this compound group to various reagents is summarized below. This information is based on the known reactivity of acetonide protecting groups in general.
Table 1: Stability to Common Acids
| Reagent Condition | Stability | Notes |
| 80% Acetic Acid (aq) | Labile | Common for deprotection; reaction rate depends on temperature. |
| Trifluoroacetic Acid (TFA) | Very Labile | Rapid cleavage, often used in low concentrations (e.g., 1-10% in DCM).[6] |
| HCl or H₂SO₄ (dilute, aq) | Very Labile | Standard conditions for rapid and complete deprotection. |
| p-Toluenesulfonic Acid (pTSA) | Labile | Catalytic amounts in an alcohol solvent are effective for cleavage.[6] |
| Lewis Acids (e.g., FeCl₃, ZrCl₄, InCl₃) | Labile | Effective for deprotection, sometimes under milder or non-aqueous conditions.[2][7] |
| Pyridinium p-toluenesulfonate (PPTS) | Moderately Labile | A mild acidic catalyst, useful when other acid-sensitive groups are present.[2] |
Table 2: Stability to Bases, Oxidants, and Reductants
| Reagent Class | Specific Reagent(s) | Stability | Source(s) |
| Bases | NaOH, KOH, t-BuOK, NaOMe, DBU | Stable | [1][4] |
| Reducing Agents | NaBH₄, LiAlH₄ | Stable | [5][7] |
| H₂ / Pd, Pt, Ni | Stable | [7] | |
| Na / NH₃ (liquid) | Stable | [7] | |
| Oxidizing Agents | KMnO₄, OsO₄ | Stable | [7] |
| CrO₃ / Pyridine (Collins Reagent) | Stable | [7] | |
| Peroxyacids (m-CPBA) | Stable | [7] | |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Potentially Labile | [2] |
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you observe incomplete removal of the this compound group, consider the following workflow to identify and solve the issue.
Caption: Troubleshooting workflow for incomplete deprotection.
Issue 2: Unwanted Side Reactions During Synthesis
Problem: A reaction performed on another part of the molecule appears to be affecting the benzodioxole group.
Solution:
-
Confirm Reagent Purity: Ensure that your reagents are not contaminated with acidic impurities. For example, some grades of chloroform can contain trace HCl.
-
Check Reaction pH: If possible, buffer the reaction to maintain neutral or basic conditions.
-
Avoid Strong Lewis Acids: Be cautious with reagents that have strong Lewis acidity if they are not intended for deprotection. For example, using an excess of AlCl₃ in a Friedel-Crafts reaction could potentially cleave the acetonide.
-
Protect Unstable Products: The deprotected catechol is electron-rich and can be sensitive to oxidation, especially under basic conditions.[8] If accidental deprotection occurs, ensure the subsequent workup is performed under an inert atmosphere or at low temperatures.
Experimental Protocols
Protocol 1: Acid-Catalyzed Deprotection using p-Toluenesulfonic Acid (pTSA)
This protocol is a mild method suitable for many substrates.
Materials:
-
Substrate (1.0 eq)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O, 0.1 eq)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound protected compound (1.0 eq) in methanol (approx. 0.1 M solution).
-
Add p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (a typical reaction time is 1-4 hours).
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral/basic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude catechol product.
Protocol 2: Deprotection using an Ion-Exchange Resin
This method is advantageous for its simple workup, as the acidic catalyst is a solid support.
Materials:
-
Substrate (1.0 eq)
-
Methanol/Water (e.g., 9:1 v/v)
-
Acidic ion-exchange resin (e.g., Dowex® 50WX8)
-
Filtration apparatus
Procedure:
-
Dissolve the protected compound in a mixture of methanol and water (e.g., 9:1).
-
Add the acidic resin (e.g., 20 wt% of the substrate).
-
Stir the suspension at room temperature or with gentle heating (e.g., 40 °C), monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter off the resin and wash it with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the deprotected product.
Deprotection Mechanism
The cleavage of the this compound group proceeds via an acid-catalyzed hydrolysis mechanism. The key steps are outlined below.
Caption: Mechanism of acid-catalyzed acetonide cleavage.
-
Protonation: An oxygen atom of the dioxole ring is protonated by the acid catalyst.
-
Ring Opening: The protonated intermediate is unstable and undergoes C-O bond cleavage to form a resonance-stabilized hemiketal cation and releases a molecule of acetone.
-
Hydrolysis: The cation is attacked by water, and subsequent loss of a proton regenerates the free catechol and the acid catalyst.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Acetonides [organic-chemistry.org]
- 8. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Dimethyl-1,3-benzodioxole and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-1,3-benzodioxole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
For this compound, the most frequently cited purification method is vacuum distillation.[1] This technique is effective for separating the volatile product from non-volatile impurities and unreacted starting materials like catechol.[1][2] An initial wash with an aqueous base solution, such as 10% NaOH, is often performed to remove acidic impurities like unreacted catechol before distillation.[2]
Q2: My this compound derivative is a solid. What purification technique should I use?
For solid derivatives, recrystallization is a common and effective purification method. The choice of solvent is crucial for successful recrystallization. For example, 4-hydroxy-2,2-dimethyl-1,3-benzodioxole can be purified by recrystallization from carbon tetrachloride.[3] Column chromatography can also be used to purify solid compounds before a final recrystallization step to obtain highly pure material.
Q3: How do I choose a solvent system for column chromatography of my benzodioxole derivative?
A good starting point for purifying benzodioxole derivatives on silica gel is a binary solvent system consisting of a non-polar solvent and a moderately polar solvent.[4] A common initial mixture to try is hexane and ethyl acetate, often in a ratio between 9:1 and 8:2 (hexane:ethyl acetate).[4] The polarity can be gradually increased by increasing the proportion of ethyl acetate to elute more polar compounds.[4] Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Q4: How can I visualize my benzodioxole compound on a TLC plate or during column chromatography?
Most benzodioxole derivatives are UV active due to their aromatic ring system. They can be visualized on a TLC plate using a UV lamp, typically at 254 nm, where they will appear as dark spots.[4] For column chromatography, you can monitor the progress by collecting fractions and analyzing them by TLC to identify which fractions contain the desired product.[4] Colored impurities can sometimes be tracked visually as they move down the column.[4]
Q5: I am trying to protect a catecholamine (like L-DOPA or dopamine) as a this compound (acetonide) derivative, but I am getting a complex mixture of products. What is going wrong?
Directly reacting catecholamines with acetone or its ketals can be problematic due to a competing side reaction known as the Pictet-Spengler condensation, which forms tetrahydroisoquinoline derivatives.[5][6] To avoid this, it is critical to first protect the amine group of the catecholamine (e.g., with a phthaloyl or Fmoc group) before proceeding with the acetonide protection of the catechol moiety.[5][7][8]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield after vacuum distillation of this compound. | 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Inefficient distillation setup (e.g., vacuum leaks, improper temperature). | 1. Monitor the reaction by TLC or GC to ensure it has gone to completion. 2. Ensure proper phase separation during extraction and minimize the number of washes. 3. Check all joints for a tight seal. Use a proper vacuum trap. Distill at the reported temperature and pressure (e.g., 59°-60° C at 11 mm Hg)[1]. |
| Streaking of amine-containing benzodioxole derivatives on silica gel TLC/column. | The basic amine group is interacting strongly with the acidic silica gel. | 1. Add a small amount of a basic modifier to your eluent, such as triethylamine (~1%) or methanolic ammonia.[9] 2. Consider using a different stationary phase, such as alumina, which is less acidic than silica.[9] |
| Product seems to decompose on the silica gel column. | The compound is sensitive to the acidic nature of silica gel. This can sometimes lead to the cleavage of protecting groups like acetonides. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column. 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Co-elution of impurities during column chromatography. | The polarity of the impurity is very similar to the polarity of the desired product. | 1. Optimize the solvent system. Try a different solvent combination (e.g., dichloromethane/methanol or toluene/ethyl acetate). 2. Use a high-performance liquid chromatography (HPLC) system for better separation.[10][11] 3. If the impurity is a different compound type (e.g., acidic vs. neutral), an initial liquid-liquid extraction step might remove it. |
| Failure to crystallize a solid derivative. | 1. The compound is not pure enough. 2. The chosen solvent is not appropriate. 3. The solution is too dilute. | 1. Purify further by column chromatography to remove impurities that may be inhibiting crystallization. 2. Screen a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is soluble when hot but poorly soluble when cold. 3. Concentrate the solution and allow it to cool slowly. Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Quantitative Data Summary
The following tables summarize key physical properties and purification yields for this compound and a representative derivative.
Table 1: Physical Properties and Purification Data for this compound
| Property | Value | Purification Method | Reported Yield | Reference |
| Boiling Point | 59-60 °C @ 11 mmHg | Vacuum Distillation | 26.0% | [1] |
| Boiling Point | 182 °C @ 760 mmHg | Not Specified | - | [12] |
| Appearance | Colorless to light yellow liquid | Not Specified | - | [12][13] |
| Purification | Wash with 10% NaOH, dry, evaporate | Not Specified | 43% | [2] |
Table 2: Physical Properties and Purification Data for 4-hydroxy-2,2-dimethyl-1,3-benzodioxole
| Property | Value | Purification Method | Reference |
| Boiling Point | 110 °C @ 0.7 mmHg | Vacuum Distillation | [3] |
| Melting Point | 88-90 °C | Recrystallization from CCl₄ | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Extraction and Vacuum Distillation
This protocol is adapted from procedures involving an aqueous workup followed by distillation.[1][2]
-
Aqueous Workup:
-
Transfer the crude reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent like acetone, add water and a water-immiscible organic solvent like diethyl ether or ethyl acetate to extract the product.[1]
-
Wash the organic layer with a 10% aqueous solution of sodium hydroxide (NaOH) to remove unreacted catechol. Repeat until the aqueous washes are colorless.[2]
-
Wash the organic layer with water until the wash is neutral (check with pH paper).
-
Wash the organic layer with brine (saturated NaCl solution) to aid in drying.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Transfer the crude oil to the distillation flask.
-
Slowly apply vacuum and gently heat the flask.
-
Collect the fraction that distills at the appropriate temperature and pressure (e.g., 59-60 °C at 11 mmHg).[1]
-
Protocol 2: Purification of a Benzodioxole Derivative by Silica Gel Column Chromatography
This is a general methodology for the purification of a benzodioxole derivative using silica gel column chromatography.[4][14]
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Drain the solvent until the level is just at the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude benzodioxole compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow of eluent. If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
-
Analysis:
-
Analyze the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Visualizations
Caption: General purification workflow for benzodioxole derivatives.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 8. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chemimpex.com [chemimpex.com]
- 13. This compound | 14005-14-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
Technical Support Center: Selective Cleavage of 2,2-Dimethyl-1,3-benzodioxole Protecting Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,2-dimethyl-1,3-benzodioxole (acetonide) protecting group for catechols.
Frequently Asked Questions (FAQs)
Q1: What is the this compound group and why is it used?
The this compound, also known as an isopropylidene ketal or acetonide, is a common protecting group for 1,2-diols, such as catechols. It is frequently used in organic synthesis due to its relative stability under various conditions and the ease with which it can be introduced and removed. Its stability to strong bases and weak acids makes it particularly useful.[1][2] The only byproduct of its cleavage is acetone, which is volatile and easily removed.[1]
Q2: Under what conditions is the this compound group stable?
This protecting group is generally stable to:
-
Basic and reductive conditions.[3]
-
Various nucleophiles.[3]
-
Oxidizing agents.[3]
-
Conditions used for the formation of ethers and esters at other positions in the molecule.
Q3: What are the general methods for cleaving a this compound protecting group?
The most common method for cleaving this acetonide is through acid-catalyzed hydrolysis.[4] Various acidic reagents can be employed, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to Lewis acids such as boron tribromide (BBr₃) and zirconium tetrachloride (ZrCl₄).[5][6] Specific conditions can be chosen based on the presence of other acid-labile functional groups in the molecule.
Q4: Can the this compound group be cleaved selectively in the presence of other protecting groups?
Yes, selective cleavage is possible and is a key aspect of its utility in multi-step synthesis. The choice of deprotection reagent and conditions is crucial. For instance, cleavage with mild acidic conditions might leave more robust protecting groups like benzyl ethers intact. Conversely, conditions for removing other groups, such as catalytic hydrogenation for a benzyl group, will typically not affect the acetonide. This is part of an orthogonal protecting group strategy.[7]
Troubleshooting Guides
This section addresses common problems encountered during the selective cleavage of the this compound protecting group.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Deprotection | 1. Insufficiently acidic conditions. 2. Steric hindrance around the protecting group. 3. Low reaction temperature. | 1. Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to TFA). 2. Use a smaller Lewis acid reagent (e.g., BBr₃). 3. Increase the reaction temperature and monitor the reaction closely by TLC or HPLC. 4. Increase the reaction time. |
| Formation of Side Products | 1. Presence of other acid-sensitive functional groups (e.g., t-butyl ethers, Boc groups). 2. Cationic side reactions initiated by the carbocation intermediate. 3. For substrates with amine groups, Pictet-Spengler isoquinoline formation can occur.[1] | 1. Use milder deprotection conditions (e.g., aqueous tert-butyl hydroperoxide, ZrCl₄ in acetonitrile/water).[6] 2. Add a scavenger, such as triethylsilane (TES) or water, to trap carbocations.[8] 3. If a Pictet-Spengler reaction is a concern, ensure the amine is appropriately protected before acetonide cleavage.[1] |
| Low Yield of Deprotected Product | 1. Decomposition of the starting material or product under the reaction conditions. 2. Difficult work-up and purification. 3. Adsorption of the diol product onto silica gel during chromatography. | 1. Screen a variety of deprotection conditions to find the mildest ones that are effective. 2. Optimize the work-up procedure. For example, after acidic cleavage, a weak base wash might be necessary.[5] 3. Consider using a different stationary phase for chromatography (e.g., alumina) or using a different purification method like crystallization. |
| Difficulty in Removing Boron Salts (after using BBr₃) | Boron-containing byproducts can be difficult to remove. | During the work-up, quench the reaction with methanol. The boron will be converted to volatile trimethyl borate, which can be removed under reduced pressure. |
Data Presentation: Comparison of Deprotection Reagents
| Reagent | Typical Conditions | Selectivity & Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | 25% TFA in CHCl₃/H₂O | Strong acid, can cleave other acid-labile groups like Boc. | [1] |
| Hydrochloric Acid (HCl) | Aqueous HCl | Common and inexpensive, but may not be suitable for sensitive substrates. | [5] |
| BBr₃ / BCl₃ | DCM, low temperature (e.g., -78 °C to 0 °C) | Potent Lewis acids, effective for sterically hindered substrates. BBr₃ is particularly effective. | [5] |
| BF₃·SMe₂ | Dichloromethane, 0 °C to room temperature | A milder Lewis acid option. | [5] |
| Formic Acid | 90% formic acid, reflux | Can be effective when other acids fail. | [5] |
| ZrCl₄ | Acetonitrile | Efficient and can be chemoselective. | [6] |
| Aqueous tert-butyl hydroperoxide (70%) | No additional catalyst | Inexpensive and chemoselective for terminal acetonides, leaving many other acid-labile groups unaffected. | [6] |
| Molecular Iodine | Solvent-free or in solution | Catalyzes deprotection under mild conditions. | [6] |
| Water (heating) | Aqueous medium, heating | An environmentally friendly method that can be highly chemoselective without any catalyst. | [9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the this compound protected compound in a mixture of chloroform (CHCl₃) and water.
-
Add a solution of 25% trifluoroacetic acid (TFA) to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Boron Tribromide (BBr₃)
-
Dissolve the protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in DCM (typically 1 M) dropwise to the cooled solution.
-
Allow the reaction to stir at low temperature and monitor its progress by TLC. The reaction may be allowed to slowly warm to 0 °C or room temperature if necessary.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude catechol by column chromatography.
Visualizations
Caption: General workflow for the deprotection of the this compound group.
Caption: Decision tree for selecting a suitable deprotection method.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. researchgate.net [researchgate.net]
- 6. Acetonides [organic-chemistry.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. ias.ac.in [ias.ac.in]
managing reaction temperature for 2,2-dichloro-1,3-benzodioxole fluorination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fluorination of 2,2-dichloro-1,3-benzodioxole to synthesize 2,2-difluoro-1,3-benzodioxole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the fluorination of 2,2-dichloro-1,3-benzodioxole?
The two primary methods for this transformation are:
-
Fluorination using Potassium Fluoride (KF): This is a widely used method that involves the reaction of 2,2-dichloro-1,3-benzodioxole with KF, often in the presence of a catalyst.[1]
-
Fluorination using Hydrogen Fluoride (HF): This method utilizes liquid hydrogen fluoride to achieve the chlorine-fluorine exchange.[2][3]
Q2: What is the recommended reaction temperature for the KF fluorination method?
The reaction temperature for the KF method can vary over a broad range, from 80°C to 250°C. However, to achieve a balance between a sufficiently fast reaction rate and minimizing the degradation of reactants, a more preferable temperature range is between 100°C and 200°C.[1][3]
Q3: What is the recommended reaction temperature for the HF fluorination method?
The fluorination using liquid hydrogen fluoride is typically carried out at much lower temperatures, generally between -10°C and 10°C.[2][3] For instance, a continuous addition of 2,2-dichloro-1,3-benzodioxole to hydrogen fluoride can be performed at 0°C over 2-3 hours.[2]
Q4: What catalysts are recommended for the KF fluorination?
Potassium hydrogen fluoride (KHF₂) is a preferred catalyst for this reaction.[1][3] Other options include sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluorides.[1] Phase transfer catalysts like tetrabutylammonium bromide (TBAB) can also be employed to enhance the reactivity of KF.[2][4]
Q5: What are suitable solvents for the KF fluorination method?
Polar aprotic solvents are generally preferred. Examples of highly suitable solvents include tetramethylene sulfone (sulfolane) and acetonitrile.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conversion of 2,2-dichloro-1,3-benzodioxole (KF Method) | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or GC. The optimal range is typically between 100°C and 200°C.[1][3] |
| Inefficient mixing. | Ensure vigorous stirring to maintain a homogeneous suspension of KF in the reaction mixture. | |
| Deactivated KF. | Use anhydrous KF. Dry the KF in a vacuum oven at 150°C before use.[1] Traces of water can lead to side reactions.[3] | |
| Insufficient catalyst. | Ensure the correct loading of the catalyst (e.g., KHF₂), typically between 5% and 20% by weight relative to the starting material.[1] | |
| Product degradation or formation of dark-colored byproducts (KF Method) | Reaction temperature is too high. | Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can also lead to the degradation of the starting material or product.[1] |
| Prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to high temperatures. | |
| Formation of pyrocatechol carbonate as a significant byproduct (KF Method) | Presence of water in the reaction mixture. | Use anhydrous KF and dry solvents. Traces of water can react with 2,2-dichloro-1,3-benzodioxole to form pyrocatechol carbonate.[3] |
| Incomplete reaction (HF Method) | Insufficient reaction time or low temperature. | After the addition of the starting material at 0°C, continue stirring the reaction mixture for an additional hour at the same temperature to ensure complete conversion.[2] |
| Difficulty in handling the reaction at very low temperatures (HF Method) | Challenges with maintaining cryogenic conditions. | Utilize a cryo-flow reactor for better temperature control and safer handling of low-temperature reactions. |
Quantitative Data Summary
Table 1: Reaction Conditions for KF Fluorination
| Parameter | Recommended Range | Source |
| Reaction Temperature | 100°C - 200°C | [1][3] |
| Molar Ratio of KF to Substrate | 2:1 to 4:1 | [1] |
| Catalyst (KHF₂) Concentration | 5% - 20% by weight of substrate | [1] |
| Substrate Concentration in Solvent | 15% - 40% by weight | [1] |
Table 2: Reaction Conditions for HF Fluorination
| Parameter | Recommended Value | Source |
| Reaction Temperature | 0°C - 10°C | [2] |
| Molar Ratio of HF to Substrate | 2:1 | [2] |
Experimental Protocols
Protocol 1: Fluorination using Potassium Fluoride (KF)
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add anhydrous potassium fluoride (3.61 mol) and 2,2-dichloro-1,3-benzodioxole (1.18 mol).[1]
-
Solvent and Catalyst Addition: Add a suitable polar aprotic solvent, such as sulfolane, to achieve a substrate concentration of 15-40% by weight.[1] Add potassium hydrogen fluoride (5-20% by weight of the starting material).[1]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 140°C).[1]
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically 7-8 hours).[1]
-
Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts and the solvent. The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate.
-
Purification: Isolate the organic phase and purify by distillation.[1]
Protocol 2: Fluorination using Hydrogen Fluoride (HF)
-
Preparation: In an autoclave resistant to hydrogen fluoride, charge hydrogen fluoride (4.0 moles).[2]
-
Reactant Addition: Cool the autoclave to 0°C. Continuously add 2,2-dichloro-1,3-benzodioxole (2.0 moles) to the stirred hydrogen fluoride over 2-3 hours, maintaining the temperature at 0°C.[2]
-
Reaction: After the addition is complete, continue stirring the reaction mass at 0°C for one hour to ensure complete conversion.[2]
-
Work-up: Vent the excess hydrogen fluoride by carefully heating the mixture up to 80°C or by purging with an inert gas like nitrogen.[2] Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize any remaining HF.[2]
-
Purification: The crude product can be purified by distillation under vacuum.[2]
Visualizations
Caption: Workflow for the fluorination of 2,2-dichloro-1,3-benzodioxole using KF.
Caption: Troubleshooting logic for managing reaction temperature and conversion.
References
- 1. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 2. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to Catechol Protecting Groups: 2,2-Dimethyl-1,3-benzodioxole in Focus
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and materials science, the judicious protection of functional groups is critical for achieving target molecules with high yield and purity. Catechols, with their dual hydroxyl functionality, are particularly susceptible to oxidation and can undergo unwanted side reactions. Therefore, their temporary protection is often a mandatory strategy.
This guide provides an objective comparison of 2,2-Dimethyl-1,3-benzodioxole, the product of protecting a catechol with an acetonide group, against other commonly employed catechol protecting groups. We will delve into their formation, stability, and cleavage, supported by experimental data and protocols to assist researchers in making informed decisions for their synthetic routes.
Overview of Common Catechol Protecting Groups
The selection of a protecting group is contingent upon its stability to subsequent reaction conditions and the ease and selectivity of its removal. Besides the acetonide (isopropylidene ketal), other prevalent choices for catechol protection include silyl ethers, benzyl ethers, and various acetals like methoxymethyl (MOM) ethers. Each possesses a unique profile of reactivity and stability.
Comparative Data Presentation
The performance of a protecting group is best assessed through quantitative comparison of its stability and the conditions required for its installation and removal.
Table 1: Comparison of Protection and Deprotection Conditions
| Protecting Group | Structure | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Byproducts |
| This compound (Acetonide) | Isopropylidene Ketal | 2,2-Dimethoxypropane or Acetone, p-TsOH (cat.), Toluene, reflux.[1][2] | Dilute acid (e.g., HCl, AcOH), H₂O.[1][3] | Acetone, H₂O |
| Silyl Ethers (e.g., TBDMS) | Bis(tert-butyldimethylsilyl) ether | TBDMS-Cl, Imidazole, DMAP (cat.), DMF, RT.[4] | TBAF, THF; or HF•Pyridine.[5] | Silyl fluoride, amine salts |
| Benzyl Ethers (Bn) | Bis(benzyl) ether | BnBr or BnCl, NaH or K₂CO₃, DMF, RT to 60°C.[6][7] | H₂, Pd/C (Catalytic Hydrogenolysis); or strong acids (e.g., BBr₃).[6][8] | Toluene (from H₂) |
| Methoxymethyl Ethers (MOM) | Bis(methoxymethyl) ether | MOM-Cl, DIPEA, CH₂Cl₂, RT.[9][10] | Acid (e.g., HCl in MeOH).[9][10] | Formaldehyde, Methanol |
| SEM Ethers | Bis(2-(trimethylsilyl)ethoxymethyl) ether | SEM-Cl, DIPEA or NaH, CH₂Cl₂, RT.[11][12] | TBAF, THF; or Lewis/Brønsted acids; MgBr₂.[11][13] | TMSF, Ethylene, Formaldehyde |
| Cyclic Carbonate | Catechol Carbonate | Diphenyl Carbonate, Mild Base.[14] | Hydrolysis (mild acid or base).[14] | CO₂, Phenol |
Table 2: Stability Profile of Common Catechol Protecting Groups
| Protecting Group | Strong Acid | Weak Acid | Strong Base | Weak Base | Oxidizing Agents | Reducing Agents (Hydrides) | Hydrogenolysis |
| Acetonide | Labile | Labile | Stable [1][15] | Stable | Stable | Stable | Stable |
| Silyl (TBDMS) | Labile | Labile | Stable | Stable | Generally Stable¹ | Stable | Stable |
| Benzyl (Bn) | Stable [6] | Stable [6] | Stable [6] | Stable [6] | Labile² | Stable | Labile[8] |
| MOM | Labile[10] | Labile | Stable [10] | Stable | Stable | Stable | Stable |
| SEM | Labile[11] | Stable [11] | Stable [11] | Stable | Stable | Stable | Stable |
| Cyclic Carbonate | Labile | Labile | Labile | Labile | Stable | Stable | Stable |
¹Stability to oxidizing agents can vary. Silyl ethers are often used to prevent catechol oxidation.[16] ²Benzyl groups can be cleaved by certain oxidizing agents.[7]
In-Depth Analysis: this compound (Acetonide)
The acetonide protecting group stands out for its ease of formation and exceptionally mild cleavage conditions, which produce only acetone as a byproduct.[1]
Advantages:
-
Mild and Clean Deprotection: Removal via simple acidic hydrolysis is high-yielding and avoids harsh reagents. The volatility of the acetone byproduct simplifies purification.[1]
-
High Stability: It is robust under strongly basic, nucleophilic, and reductive conditions (e.g., organometallics, hydrides), making it orthogonal to many other protecting groups.[1][15]
-
Cost-Effective: The reagents required for protection (acetone or 2,2-dimethoxypropane) are inexpensive and readily available.
Disadvantages:
-
Acid Lability: Its primary limitation is sensitivity to acidic conditions, which restricts its use in synthetic routes requiring acid-catalyzed steps.
-
Formation Issues with Amines: Direct protection of catecholamines like dopamine can be complicated by the Pictet-Spengler reaction, an acid-catalyzed cyclization. This often necessitates prior protection of the amine functionality.[1][15]
Experimental Protocols
Protocol 1: Protection of Catechol as this compound
This procedure is adapted from methodologies for acetonide protection of diols.[1][2]
-
Reagents: Catechol (1.0 eq), 2,2-dimethoxypropane (1.5 eq), p-toluenesulfonic acid monohydrate (p-TsOH, 0.01 eq), Toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and magnetic stirrer, add the catechol, toluene (approx. 0.2 M), and 2,2-dimethoxypropane.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC or GC-MS, observing the disappearance of the starting material. Methanol and acetone are removed as they form.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of a weak base (e.g., triethylamine or a saturated NaHCO₃ solution).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or distillation as needed.
-
Protocol 2: Deprotection of this compound
This procedure outlines the acidic hydrolysis for the removal of the acetonide group.[1][3]
-
Reagents: this compound derivative (1.0 eq), a mixture of Tetrahydrofuran (THF) and 1M aqueous HCl (e.g., 4:1 v/v).
-
Procedure:
-
Dissolve the protected catechol in the THF/1M HCl solvent system in a round-bottom flask with a magnetic stirrer.
-
Stir the reaction at room temperature. Monitor the deprotection by TLC, observing the formation of the more polar catechol product.
-
Upon completion, neutralize the acid by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting catechol as necessary.
-
Conclusion
The choice of a catechol protecting group is a critical decision in the design of a synthetic pathway. This compound (acetonide) offers a compelling profile for syntheses that involve basic, nucleophilic, or reductive transformations, owing to its high stability under these conditions and the simplicity of its removal.[1][15] However, its acid sensitivity necessitates careful planning. For syntheses requiring acidic steps, more robust groups like benzyl ethers are superior, though their removal requires harsher, reductive conditions. Silyl ethers provide excellent protection against oxidation but are also acid-labile.[16] Ultimately, the optimal protecting group is context-dependent, and this guide provides the foundational data to aid researchers in selecting the most suitable option for their specific synthetic challenge.
References
- 1. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Acetonide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzyl group - Wikipedia [en.wikipedia.org]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. adichemistry.com [adichemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. SEM Protection (SEM-Cl + Strong Base) [commonorganicchemistry.com]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. mdpi.com [mdpi.com]
- 15. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 16. Improved performance of protected catecholic polysiloxanes for bio-inspired wet adhesion to surface oxides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2,2-Dimethyl-1,3-benzodioxole Purity by GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography (GC) for the purity assessment of 2,2-Dimethyl-1,3-benzodioxole, a key intermediate in the synthesis of various pharmaceuticals and fragrances. We will explore a detailed GC protocol and compare its performance with High-Performance Liquid Chromatography (HPLC), an alternative analytical technique. This guide includes supporting experimental data drawn from analogous compounds to provide a clear framework for method validation and selection.
Introduction to Purity Analysis of this compound
This compound is a crucial building block in organic synthesis. Its purity is paramount as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially harmful substances in the final products. Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful and widely used technique for assessing the purity of volatile and semi-volatile compounds like this compound.
Gas Chromatography (GC) for Purity Validation
GC is an ideal method for the routine quality control of this compound due to its high resolution, sensitivity, and speed. The technique separates compounds based on their volatility and interaction with a stationary phase within a capillary column.
Experimental Protocol: GC-FID Analysis
This protocol outlines a standard method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetone or dichloromethane, to a concentration of 5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC System or equivalent |
| Column | HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
| Data Acquisition | Collect data for the entire run time (approximately 27 minutes). |
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify potential impurities by their retention times and compare them to known standards if available. For unknown impurities, GC-MS can be employed for structural elucidation.
Potential Impurities in this compound
Impurities can originate from the starting materials, side reactions during synthesis, or degradation. Based on the synthesis of related benzodioxole compounds, potential impurities may include:
-
Starting Materials: Unreacted catechol or its derivatives.
-
By-products: Dimeric or trimeric structures of benzodioxole.[1]
-
Solvent Residues: Residual solvents used in the synthesis and purification process.
Comparison of Analytical Techniques: GC vs. HPLC
While GC is well-suited for the volatile this compound, High-Performance Liquid Chromatography (HPLC) offers an alternative for purity analysis, especially for less volatile or thermally labile impurities.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] |
| Typical Mobile Phase | Inert gas (e.g., Helium, Hydrogen, Nitrogen).[3] | Mixture of solvents (e.g., Acetonitrile, Water, Methanol).[3] |
| Analytes | Volatile and semi-volatile compounds that are thermally stable.[2][4] | A wide range of compounds, including non-volatile and thermally labile substances.[2][4] |
| Advantages for this Analyte | High resolution, speed, and sensitivity for volatile compounds. Established and robust method. | Can detect non-volatile impurities that may not be observed by GC. Room temperature operation prevents thermal degradation of labile impurities. |
| Limitations for this Analyte | Not suitable for non-volatile or thermally unstable impurities. | May have lower resolution for highly volatile impurities compared to GC. |
| Typical Purity Results | >98.0% (as specified by commercial suppliers). | Comparable purity results, with the potential to identify different impurity profiles. |
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Experimental workflow for GC purity analysis.
Caption: Decision logic for analytical method selection.
Conclusion
Gas chromatography is a highly effective and reliable method for determining the purity of this compound. The provided GC-FID protocol offers a solid foundation for routine quality control. For a comprehensive impurity profile, especially when non-volatile or thermally sensitive impurities are suspected, complementing GC analysis with an orthogonal technique like HPLC is recommended. This dual-method approach ensures the highest level of quality and safety for pharmaceutical and other high-purity applications.
References
- 1. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google Patents [patents.google.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. drawellanalytical.com [drawellanalytical.com]
Spectroscopic Showdown: 2,2-Dimethyl-1,3-benzodioxole vs. 1,3-benzodioxole
A comparative guide to the infrared and mass spectrometric analysis of two key benzodioxole structures, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
This guide offers an objective comparison of the spectroscopic profiles of 2,2-Dimethyl-1,3-benzodioxole and its parent compound, 1,3-benzodioxole. By presenting key infrared absorption bands and mass spectrometry fragmentation data in easily digestible tables, alongside detailed experimental protocols, this document aims to facilitate the accurate identification and differentiation of these compounds in a laboratory setting.
At a Glance: Key Spectroscopic Differences
The primary structural difference between this compound and 1,3-benzodioxole is the presence of two methyl groups at the 2-position of the dioxole ring in the former. This substitution leads to distinct variations in their respective infrared (IR) spectra and mass spectrometry (MS) fragmentation patterns, which are summarized below.
Infrared Spectroscopy Comparison
| Feature | This compound | 1,3-benzodioxole |
| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ (gem-dimethyl) | ~2780 & 2890 cm⁻¹ (methylene -CH₂-) |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-O-C Stretch (Dioxole Ring) | ~1250 & 1090 cm⁻¹ | ~1250 & 1040 cm⁻¹ |
| gem-Dimethyl Bend | ~1370-1385 cm⁻¹ (doublet) | N/A |
Mass Spectrometry Comparison
| Feature | This compound | 1,3-benzodioxole |
| Molecular Ion (M⁺) | m/z 150 | m/z 122 |
| Base Peak | m/z 135 | m/z 121 |
| Key Fragments (m/z) | 135 ([M-CH₃]⁺), 107, 77 | 121 ([M-H]⁺), 93, 65, 63 |
Experimental Protocols
The following are detailed methodologies for acquiring the IR and MS spectra for liquid benzodioxole samples.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Instrument Setup: The FTIR spectrometer is equipped with a diamond ATR accessory. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Application: A single drop of the liquid sample (this compound or 1,3-benzodioxole) is placed directly onto the center of the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a heated inlet.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that illustrates the relative intensity of the molecular ion and its various fragments.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the benzodioxole compounds.
Caption: Workflow for IR and MS analysis.
In-Depth Spectroscopic Interpretation
This compound
Infrared Spectrum: The IR spectrum of this compound is characterized by the presence of aliphatic C-H stretching vibrations from the two methyl groups, which appear in the 2850-3000 cm⁻¹ region. A distinctive feature is the doublet observed around 1370-1385 cm⁻¹, which is characteristic of a gem-dimethyl group. The aromatic C-H stretches are found above 3000 cm⁻¹. The strong absorptions around 1250 cm⁻¹ and 1090 cm⁻¹ are attributed to the asymmetric and symmetric C-O-C stretching of the dioxole ring, respectively.
Mass Spectrum: The mass spectrum shows a molecular ion peak (M⁺) at m/z 150, consistent with its molecular weight. The most abundant peak (base peak) is observed at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). This stable cation is a key diagnostic fragment. Other significant fragments can be seen at m/z 107 (loss of a propyl group) and m/z 77 (phenyl cation).
1,3-benzodioxole
Infrared Spectrum: The IR spectrum of 1,3-benzodioxole displays characteristic C-H stretching bands for the methylene (-CH₂-) group of the dioxole ring at approximately 2780 cm⁻¹ and 2890 cm⁻¹. The aromatic C-H stretches appear, as expected, above 3000 cm⁻¹. The C-O-C stretching vibrations of the dioxole ring result in strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹.
Mass Spectrum: The molecular ion (M⁺) for 1,3-benzodioxole is observed at m/z 122. The base peak is at m/z 121, which corresponds to the loss of a single hydrogen atom ([M-H]⁺), forming a stable cation. Other notable fragments include peaks at m/z 93 (loss of -CHO), m/z 65 (loss of -CHO from the m/z 93 fragment), and m/z 63.
comparing the efficacy of different catalysts for 1,3-benzodioxole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-benzodioxole, a key structural motif in pharmaceuticals, agrochemicals, and fragrances, relies heavily on efficient catalytic processes. This guide provides a comparative analysis of various catalysts employed in the formation of the 1,3-benzodioxole ring, primarily through the condensation of catechol with aldehydes or ketones. The data presented is compiled from peer-reviewed literature and patents to aid in catalyst selection and process optimization.
Performance Comparison of Catalysts
The efficacy of different catalysts for the synthesis of the 1,3-benzodioxole core from catechol and a carbonyl compound is summarized below. The primary metrics for comparison are conversion of reactants and selectivity towards the desired 1,3-benzodioxole product.
| Catalyst Type | Catalyst Example | Reactants | Reaction Time | Conversion (%) | Selectivity (%) | Reference |
| Zeolite | HY Zeolite | Catechol, Aldehydes/Ketones | 5 h | >50 | >97 | [1][2] |
| Solid Acid | Carbon-Based Solid Acid | Catechol, Aldehydes/Ketones | 2-5 h | >80 | >95 | [3] |
| Strong Acid | HCl or H₂SO₄ | Catechol, Methanol | Not Specified | High (Implied) | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Synthesis using HY Zeolite Catalyst
This procedure details the acetalization and ketalization of catechol with various aldehydes and ketones.[1][2]
Materials:
-
Catechol
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
HY Zeolite catalyst
-
Solvent (e.g., toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of catechol (1 mol equivalent), the carbonyl compound (1.4 mol equivalents), and HY zeolite (3.5 g per mole of catechol) in a suitable solvent is prepared.
-
The reaction mixture is heated to reflux and stirred vigorously.
-
The progress of the reaction is monitored by observing the amount of water collected in the Dean-Stark trap.
-
The reaction is typically allowed to proceed for 5 hours.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid catalyst is removed by filtration.
-
The filtrate is washed, dried, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is then purified by distillation or recrystallization.
Synthesis using Carbon-Based Solid Acid Catalyst
This protocol describes the synthesis of 1,3-benzodioxole using a carbon-based solid acid catalyst.[3]
Materials:
-
Catechol
-
Aldehyde or Ketone
-
Carbon-Based Solid Acid Catalyst
-
Entrainer (e.g., cyclohexane)
Procedure:
-
A three-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a water segregator.
-
Catechol (1 mol equivalent) and the aldehyde or ketone (1 to 1.5 mol equivalents) are added to the flask.
-
The entrainer (cyclohexane) and the carbon-based solid acid catalyst (2.0-3.0 g per mole of aldehyde/ketone) are added.
-
The mixture is heated to reflux with stirring. Water generated during the reaction is removed azeotropically with the entrainer.
-
The reaction is monitored until no more water is collected, and then continued for an additional 2-5 hours.
-
Upon completion, the reaction is stopped and cooled.
-
The catalyst is separated by filtration.
-
The product is isolated from the filtrate.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general experimental workflow and a proposed reaction mechanism for the acid-catalyzed synthesis of 1,3-benzodioxole.
Caption: General experimental workflow for 1,3-benzodioxole synthesis.
Caption: Proposed mechanism for acid-catalyzed 1,3-benzodioxole synthesis.
Concluding Remarks
The choice of catalyst for 1,3-benzodioxole synthesis is contingent upon the desired reaction conditions, scale, and the specific carbonyl substrate. Solid acid catalysts like HY zeolite and carbon-based solid acids offer advantages in terms of ease of separation and potential for recyclability, contributing to more sustainable processes.[1][2][3] While traditional strong acids are effective, they often necessitate more rigorous workup procedures.[4] The data indicates that high selectivity can be achieved with solid acid catalysts, making them a promising area for further research and industrial application. Future investigations could focus on optimizing reaction parameters for these heterogeneous catalysts to improve conversion rates and further shorten reaction times.
References
- 1. Study on catalytic synthesis of 1,3-benzodioxoles by HY zeolite - East China Normal University [pure.ecnu.edu.cn:443]
- 2. researchgate.net [researchgate.net]
- 3. CN102766131A - Synthetic method of 1, 3-benzodioxole - Google Patents [patents.google.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Comparative Analysis of the Biological Activities of 2,2-Dimethyl-1,3-benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,2-dimethyl-1,3-benzodioxole scaffold, a derivative of the more broadly studied 1,3-benzodioxole moiety, represents a significant area of interest in medicinal chemistry and drug discovery. The incorporation of the methylenedioxy bridge, a common feature in numerous natural and synthetic bioactive compounds, often enhances biological activity. Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and hypoglycemic properties. This guide provides an objective comparison of these activities, supported by experimental data and detailed protocols to facilitate further research and development.
Anticancer Activity
Several 1,3-benzodioxole derivatives have been shown to possess potent cytotoxic activity against a range of human tumor cell lines. The mechanism often involves the inhibition of critical cellular systems, such as the thioredoxin (Trx) system, leading to increased oxidative stress and subsequent apoptosis in cancer cells.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the in vitro anti-proliferation efficiency of various 1,3-benzodioxole derivatives conjugated with arsenical precursors against several cancer cell lines and normal peripheral blood mononuclear cells (PBMCs). The data is presented as IC50 values (µM), which represent the concentration required to inhibit 50% of cell growth.
| Compound | 4T1 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | PBMC (Normal Cells) IC50 (µM) |
| PZ2 | 1.05 | 1.43 | 1.12 | 1.34 | > 50 |
| PFZ2 | 0.89 | 1.21 | 0.95 | 1.13 | > 50 |
| HDZ2 | 0.78 | 1.06 | 0.83 | 0.99 | > 50 |
| TAZ2 | 0.65 | 0.88 | 0.69 | 0.82 | > 50 |
| DAZ2 | 0.55 | 0.75 | 0.59 | 0.70 | > 50 |
| MAZ2 | 0.48 | 0.65 | 0.51 | 0.61 | > 50 |
| PZ5 | 1.15 | 1.56 | 1.22 | 1.46 | > 50 |
| TAZ5 | 0.71 | 0.96 | 0.75 | 0.90 | > 50 |
| DAZ5 | 0.60 | 0.81 | 0.64 | 0.76 | > 50 |
| Data sourced from a study on 1,3-Benzodioxole derivatives conjugated with arsenicals.[1][2] |
Note: Lower IC50 values indicate higher potency. Compound MAZ2 demonstrated the most effective inhibition across all tested cancer cell lines while showing high selectivity with minimal impact on normal cells.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol outlines the determination of the cytotoxic effect of benzodioxole derivatives on cancer cell lines.
-
Cell Culture: Propagate the desired cancer cell line (e.g., HeLa) in appropriate culture medium under humidified conditions with 5% CO2 at 37°C.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, and 2 mM).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Incubate the plate for 48 hours.
-
MTS Reagent: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C. The viable cells will convert MTS into a formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Anticancer Signaling Pathway
Caption: Inhibition of the Thioredoxin System by Benzodioxole Derivatives Leading to Apoptosis.
Anti-inflammatory Activity
1,3-Benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain.[3] Some derivatives show potent activity against both COX-1 and COX-2 isoforms, with selectivity comparable to or better than established non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: Comparative COX Inhibition
The following table presents the COX-1 and COX-2 inhibitory activities (IC50 in µM) and the selectivity index (SI = IC50 COX-1 / IC50 COX-2) for several synthesized benzodioxole derivatives compared to the standard drug Ketoprofen.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 3b | 1.12 | 1.30 | 0.862 |
| 4d | 1.61 | 0.89 | 1.809 |
| 4f | 0.725 | 1.15 | 0.630 |
| Ketoprofen | 1.48 | 7.55 | 0.196 |
| Data sourced from a study on the design and synthesis of novel benzodioxole derivatives as COX inhibitors.[4] |
Note: Compound 4f was the most potent against the COX-1 enzyme, while compound 3b showed strong, balanced activity against both isoforms with better selectivity than Ketoprofen. Compound 4d was the most selective inhibitor of COX-2.[4]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX enzymes.[5][6][7]
-
Reagent Preparation: Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and solutions of ovine COX-1 and COX-2 enzymes. Prepare a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity," and "Inhibitor."
-
Reaction Mixture:
-
Background Wells: Add 150 µL assay buffer and 10 µL heme.
-
100% Activity Wells: Add 150 µL assay buffer, 10 µL heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL assay buffer, 10 µL heme, 10 µL of the enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 25°C.
-
Initiation of Reaction: To all wells, add 20 µL of the colorimetric substrate solution, followed immediately by 20 µL of arachidonic acid solution to start the reaction.
-
Data Acquisition: Incubate for 2 minutes at 25°C and read the absorbance at 590 nm.
-
Analysis: Calculate the percentage of inhibition for each compound concentration compared to the 100% initial activity control. Determine the IC50 value from the dose-response curve.
Mandatory Visualization: Prostaglandin Synthesis Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 4. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
Protecting the Versatile Catechol: A Comparative Guide to Acetonide and Silyl Ether Stability
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. This is particularly true when working with catechols, whose vicinal diol functionality is prone to oxidation and unwanted side reactions. This guide provides a data-driven comparison of two of the most common protecting groups for catechols: acetonides and a range of silyl ethers, focusing on their relative stability under various conditions to aid in the strategic design of synthetic routes.
Introduction
Catechols are prevalent structural motifs in a vast array of natural products, pharmaceuticals, and materials. Their inherent reactivity, while synthetically useful, often necessitates protection to ensure selective transformations at other molecular sites. Acetonides offer a straightforward method of protection by forming a cyclic ketal, while silyl ethers provide a tunable level of stability based on the steric bulk of the substituents on the silicon atom. The choice between these protecting groups can significantly impact reaction yields and overall synthetic efficiency. This guide presents a comparative analysis of their stability, supported by experimental data and detailed protocols.
At a Glance: Relative Stability of Catechol Protecting Groups
The stability of a protecting group is not absolute but rather dependent on the specific reaction conditions. The following table summarizes the general stability of acetonide and various silyl ethers under acidic, basic, and fluoride-mediated conditions.
| Protecting Group | Structure | Stability to Acid | Stability to Base | Stability to Fluoride |
| Acetonide | Isopropylidene Ketal | Low | High | High |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Very Low | Low | Very Low |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Low | Moderate | Low |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | Moderate | High | Moderate |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | High | Very High | High |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | Very High | High | Moderate |
Quantitative Stability Comparison
Acidic Conditions
Under acidic conditions, the cleavage of both acetonides and silyl ethers is catalyzed by protons. The rate of cleavage is highly dependent on the steric hindrance around the protected hydroxyl groups.
Acetonides are generally considered to be highly acid-labile and are readily cleaved under mild acidic conditions.[1][2] This facile deprotection can be advantageous for late-stage deprotection but limits their use in synthetic steps requiring strong acids.
For silyl ethers, a well-established order of stability towards acid-catalyzed hydrolysis exists.[3][4] The relative rates of cleavage are dramatically influenced by the steric bulk of the alkyl groups on the silicon atom.
Table 1: Relative Stability of Silyl Ethers in Acidic Media [4]
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This data represents the relative resistance to acid-catalyzed hydrolysis and highlights the significant increase in stability with bulkier substituents.
Basic Conditions
Acetonides are generally stable to a wide range of basic conditions, making them a suitable choice when subsequent reactions involve strong bases.[1]
Silyl ethers exhibit varying degrees of stability in the presence of bases. The stability is again influenced by steric factors, with bulkier groups providing greater resistance to cleavage.
Table 2: Relative Stability of Silyl Ethers in Basic Media [4]
| Silyl Ether | Relative Stability |
| TMS | Low |
| TES | Moderate |
| TBDMS | High |
| TBDPS | High |
| TIPS | Very High |
Note: While TBDMS and TBDPS have similar stability in basic media, TBDPS is significantly more stable under acidic conditions.[4]
Fluoride-Mediated Cleavage
A key advantage of silyl ethers is their susceptibility to cleavage by fluoride ions, owing to the high strength of the silicon-fluoride bond.[5] This provides an orthogonal deprotection strategy that does not affect acetonides. The rate of fluoride-mediated cleavage is also influenced by steric hindrance.
Table 3: General Conditions for Fluoride-Mediated Cleavage of Silyl Ethers
| Silyl Ether | Typical Reagent | Conditions |
| TMS | TBAF | THF, 0 °C to rt |
| TES | TBAF | THF, rt |
| TBDMS | TBAF | THF, rt, several hours |
| TIPS | TBAF | THF, rt, prolonged reaction |
| TBDPS | TBAF | THF, elevated temperature |
(TBAF = Tetrabutylammonium fluoride; THF = Tetrahydrofuran; rt = room temperature)
Experimental Protocols
Protection of Catechol
1. Acetonide Protection of Catechol [6]
-
Materials: Catechol, 2,2-dimethoxypropane, p-toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure: To a solution of catechol (1.0 eq) in toluene is added 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-TsOH. The mixture is refluxed with a Dean-Stark trap to remove the methanol byproduct. Upon completion (monitored by TLC), the reaction is cooled, washed with saturated aqueous sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the catechol acetonide.
2. TBDMS Protection of Catechol
-
Materials: Catechol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dimethylformamide (DMF).
-
Procedure: To a solution of catechol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF is added TBDMSCl (2.2 eq) portionwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Deprotection of Protected Catechol
1. Acid-Catalyzed Deprotection of Catechol Acetonide [7]
-
Materials: Catechol acetonide, Methanol, p-TsOH.
-
Procedure: The acetonide-protected catechol is dissolved in methanol, and a catalytic amount of p-TsOH is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a few drops of triethylamine, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any remaining acid and salts.
2. Fluoride-Mediated Deprotection of Catechol TBDMS Ether
-
Materials: Catechol TBDMS ether, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBDMS-protected catechol in THF is added a solution of TBAF (1.1 eq per silyl group) at 0 °C. The reaction is stirred and monitored by TLC. Once complete, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of protection and deprotection strategies for catechols.
References
- 1. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. "Synthesis of mono- and dialkyl catechol ethers" by Sujitra Dhumrongvaraporn [repository.rit.edu]
- 6. US8227628B2 - Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein - Google Patents [patents.google.com]
- 7. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
characterization of novel 1,3-benzodioxole compounds from natural extracts
A Comparative Guide to Novel 1,3-Benzodioxole Compounds from Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole moiety is a key pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[1][2] This guide provides a comparative characterization of two recently discovered 1,3-benzodioxole compounds isolated from distinct natural plant sources: Hypecoumic Acid from Hypecoum erectum and 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole from Astrodaucus persicus.
This comparison focuses on their structural elucidation, spectroscopic properties, and reported biological activities, supported by experimental data from the primary literature.
Comparative Data of Novel 1,3-Benzodioxole Compounds
The following tables summarize the key quantitative data for the two novel compounds, providing a basis for comparison of their physicochemical and biological properties.
Table 1: Source and Structural Information
| Compound Name | Hypecoumic Acid | 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole |
| Natural Source | Hypecoum erectum (Papaveraceae) | Astrodaucus persicus (Apiaceae) |
| Molecular Formula | C₁₃H₁₄O₆ | C₁₃H₁₇NO₅ |
| Molecular Weight | 266.25 g/mol | 267.28 g/mol |
| Structure | 4-(butoxycarbonyl)benzo[d][1][3]dioxole-5-carboxylic acid | 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole |
Table 2: Spectroscopic Data for Structure Elucidation
| Spectroscopic Data | Hypecoumic Acid[4] | 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole |
| HR-ESI-MS (m/z) | 267.0860 [M+H]⁺ | Not explicitly provided for the pure compound. |
| ¹H NMR (ppm) | δH 7.66 (d, J = 8.3 Hz), 6.89 (d, J = 8.3 Hz), 6.15 (s), 4.37 (t, J = 6.6 Hz), 1.76 (m), 1.48 (m), 0.98 (t, J = 7.4 Hz) | A peak at about δH 7.00 (H-7) suggested the presence of an aromatic proton. |
| ¹³C NMR (ppm) | δC 169.5, 165.3, 152.1, 147.9, 133.5, 121.2, 115.7, 109.8, 102.8, 65.8, 30.6, 19.2, 13.7 | Not explicitly provided for the pure compound. |
Table 3: Comparative Biological Activity
| Biological Activity | Hypecoumic Acid | 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole |
| Assay Type | DPPH Radical Scavenging Assay | Cytotoxicity Assay (on the source fraction) |
| Activity Metric | IC₅₀ | IC₅₀ of the hexane root extract |
| Result | 86.3 ± 0.2 μM[4] | The hexane fraction of A. persicus root extract, from which this compound was isolated, showed potent anticancer activity against MCF-7 (IC₅₀ of 0.01 µg/ml) and SW480 (IC₅₀ of 0.36 µg/ml) cell lines.[5] |
| Interpretation | Moderate antioxidant activity. | The pure compound is a constituent of a highly cytotoxic extract, suggesting it may contribute to the observed anticancer effects. |
Experimental Workflows and Methodologies
The following diagrams and protocols detail the experimental procedures used for the isolation and characterization of these novel compounds.
Isolation and Characterization Workflow
Caption: General workflow for the isolation and characterization of novel 1,3-benzodioxole compounds.
Detailed Experimental Protocols
1. Extraction and Isolation of Hypecoumic Acid from Hypecoum erectum [4]
-
Extraction: The aerial parts of H. erectum (12.0 kg) were extracted with 95% ethanol under reflux. The solvent was removed in vacuo to yield a crude extract.
-
Fractionation: The crude extract was suspended in distilled water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Purification: The n-butanol extract was subjected to chromatography on a D101 macroporous adsorption resin column, eluting with a gradient of ethanol in water. Further purification of the resulting fractions was performed using silica gel column chromatography and preparative thin-layer chromatography to yield Hypecoumic Acid.
2. Extraction and Isolation of 5-((propanoyl methyl)amino)-4,7-dimethoxybenzo[d][1][3]dioxole from Astrodaucus persicus
-
Extraction: The dried roots of A. persicus were macerated with 80% methanol at room temperature. The methanol extract was concentrated under reduced pressure.
-
Fractionation: The crude extract was fractionated with hexane, chloroform, ethyl acetate, and methanol.
-
Purification: The hexane fraction was subjected to silica gel column chromatography using a hexane/ethyl acetate gradient to yield several subfractions. These subfractions were further purified using additional chromatographic techniques to isolate the pure compound.
3. Structure Elucidation
The structures of the isolated compounds were determined by extensive spectroscopic analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded to determine the proton and carbon framework of the molecules. 2D NMR techniques (COSY, HSQC, HMBC) were used to establish connectivity.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular formula.[4]
4. DPPH Radical Scavenging Assay [4]
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol was prepared.
-
Different concentrations of the test compounds were added to the DPPH solution.
-
The mixture was incubated in the dark at room temperature.
-
The absorbance was measured at a specific wavelength (e.g., 517 nm).
-
The percentage of radical scavenging activity was calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) was determined.
5. Cytotoxicity Assay (MTT Assay) [5]
-
Human cancer cell lines (e.g., MCF-7, SW480) were seeded in 96-well plates and incubated.
-
The cells were treated with various concentrations of the test extract/compound for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
-
The formazan crystals formed by viable cells were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured using a microplate reader.
-
The percentage of cell viability was calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) was determined.
Structure-Activity Relationship and Signaling Pathways
The biological activity of 1,3-benzodioxole derivatives is influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of methoxy groups, as seen in the compound from A. persicus, can influence cytotoxicity.
Caption: Potential signaling pathways modulated by bioactive 1,3-benzodioxole compounds.
References
- 1. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. brieflands.com [brieflands.com]
- 4. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Quantum Chemical Calculations of 1,3-Benzodioxole Derivatives for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantum chemical calculation methods applied to 1,3-benzodioxole derivatives, a class of compounds with significant therapeutic potential.[1][2] The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and potential biological activity of these derivatives, thereby guiding rational drug design.[5]
Computational and Experimental Protocols
A robust understanding of the molecular properties of 1,3-benzodioxole derivatives is achieved through a combination of computational and experimental techniques.
Quantum Chemical Calculation Protocol
Density Functional Theory (DFT) is a widely employed computational method for studying 1,3-benzodioxole derivatives due to its balance of accuracy and computational cost.[6][7][8] A typical DFT-based workflow is as follows:
-
Molecular Geometry Optimization: The initial step involves optimizing the three-dimensional structure of the 1,3-benzodioxole derivative to find its most stable conformation (lowest energy state). The B3LYP functional combined with basis sets such as 6-31G** and 6-311G** has been shown to yield reliable geometries.[6]
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.
-
Electronic Property Calculations: With the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[9][10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.[10] The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity.[11]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.[12]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and electronegativity (χ) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.[11]
-
Synthesis and Characterization Protocols
The computational findings are often validated against experimental data. The synthesis of novel 1,3-benzodioxole derivatives is a key aspect of this process. A general synthetic approach involves the condensation of catechol with an appropriate methylene source in the presence of an acid catalyst.[2][13] More complex derivatives can be synthesized using multi-step reactions, such as the Suzuki-Miyaura coupling.[14]
The synthesized compounds are then characterized using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the molecular structure.[14][15]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[14]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14][15]
-
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in the solid state.[7][8]
Comparative Data of Quantum Chemical Calculations
The following tables summarize key quantum chemical parameters calculated for various 1,3-benzodioxole derivatives from the literature. These parameters are essential for comparing the electronic properties and potential reactivity of different derivatives.
| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-[(1E)-1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]hydroxylamine | DFT | -6.23 | -1.60 | 4.63 | [7] |
| 5-oxoethyl-1,3-benzodioxole | DFT/B3LYP/6-31G | - | - | - | [6] |
| 5-cyano-1,3-benzodioxole | DFT/B3LYP/6-31G | - | - | - | [6] |
| 5-nitro-1,3-benzodioxole | DFT/B3LYP/6-31G | - | - | - | [6] |
| 5-methyl-1,3-benzodioxole | DFT/B3LYP/6-31G | - | - | - | [6] |
| Derivative | Experimental Method | Standard Molar Enthalpy of Formation (gas phase, 298.15 K) (kJ·mol⁻¹) | Reference |
| 5-oxoethyl-1,3-benzodioxole | Static Bomb Calorimetry | -319.3 ± 2.8 | [6] |
| 5-cyano-1,3-benzodioxole | Static Bomb Calorimetry | -23.2 ± 2.2 | [6] |
| 5-nitro-1,3-benzodioxole | Static Bomb Calorimetry | -176.0 ± 3.2 | [6] |
| 5-methyl-1,3-benzodioxole | Static Bomb Calorimetry | -184.7 ± 3.5 | [6] |
Visualizing Computational Workflows and Molecular Properties
Diagrams are provided below to illustrate the computational workflow, the basic structure of 1,3-benzodioxole, and the relationship between calculated properties and biological activity.
Caption: A typical workflow for quantum chemical calculations of 1,3-benzodioxole derivatives.
Caption: The fundamental chemical structure of the 1,3-benzodioxole core.
Caption: The relationship between calculated quantum chemical properties and predicted biological activity.
Alternative Computational Approaches
While DFT is a powerful tool, other computational methods can also provide valuable insights. Semi-empirical methods like AM1, PM3, and MNDO offer a faster, albeit less accurate, alternative for preliminary screening of large numbers of derivatives.[5] For more accurate energy calculations, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used, although they are computationally more demanding.
Conclusion
Quantum chemical calculations, particularly DFT, are indispensable tools in the study of 1,3-benzodioxole derivatives for drug development. They provide detailed insights into the electronic structure and reactivity of these compounds, which can be correlated with their biological activities. By combining computational predictions with experimental synthesis and characterization, researchers can accelerate the discovery and optimization of new therapeutic agents based on the versatile 1,3-benzodioxole scaffold. The continued development of computational methods and their application to this important class of compounds holds great promise for future drug discovery efforts.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [wap.guidechem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. irjweb.com [irjweb.com]
- 13. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 14. worldresearchersassociations.com [worldresearchersassociations.com]
- 15. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
A Comparative Analysis of Phenol and Catechol Crosslinking Mechanisms for Biomaterial and Drug Development Applications
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of biomaterials and drug delivery systems, the choice of crosslinking chemistry is paramount in defining the final properties and performance of the material. Among the various strategies, the use of phenolic compounds, specifically phenol and catechol moieties, has garnered significant attention due to their biocompatibility and versatile reactivity. This guide provides an objective, data-supported comparison of the crosslinking mechanisms of phenol and catechol, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Phenol and catechol crosslinking strategies offer distinct advantages and disadvantages rooted in their fundamental chemical differences. Phenol crosslinking, primarily occurring through the formation of dityrosine bridges, is characterized by slower kinetics and often requires enzymatic or photo-initiation. This controlled reaction can be advantageous for applications requiring precise temporal and spatial control over gelation. In contrast, catechol crosslinking is a more rapid process, proceeding through the oxidation to highly reactive quinone intermediates. This allows for spontaneous crosslinking in the presence of oxygen or mild oxidants, making it suitable for applications demanding rapid adhesion and material formation. The choice between these two mechanisms will ultimately depend on the specific requirements of the application, including desired reaction speed, mechanical properties, and biocompatibility.
Comparative Overview of Crosslinking Mechanisms
The fundamental difference between phenol and catechol lies in the number of hydroxyl groups on the aromatic ring, which dictates their reactivity and crosslinking pathways.[1]
Phenol Crosslinking: The representative mechanism for phenol crosslinking in biological and biomimetic systems is the formation of a dityrosine bond.[1] This process involves the oxidative coupling of two tyrosine residues, which are phenolic amino acids. The reaction is typically not spontaneous and requires an initiator, such as enzymes (e.g., peroxidase), UV irradiation, or chemical oxidants, to generate tyrosyl radicals.[1] These radicals then combine to form a stable covalent bond. The kinetics of dityrosine formation are relatively slow, allowing for a greater degree of control over the crosslinking process.[1]
Catechol Crosslinking: Catechols, with their two adjacent hydroxyl groups, are much more susceptible to oxidation than phenols.[1] The crosslinking mechanism is initiated by the oxidation of the catechol to a highly electrophilic quinone intermediate.[1] This quinone can then undergo several reaction pathways to form crosslinks, including Michael-type addition with nucleophiles such as amines and thiols, or further polymerization with other catechol or quinone molecules.[2][3] This process can be initiated by dissolved oxygen at alkaline pH or accelerated by the addition of mild oxidizing agents like sodium periodate (NaIO4).[1][3] The kinetics of catechol crosslinking are significantly faster than that of phenol.[1][4]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for phenol and catechol crosslinking based on available literature. It is important to note that direct comparisons are challenging as experimental conditions vary between studies.
| Parameter | Phenol (Tyrosine) Crosslinking | Catechol Crosslinking | Source |
| Typical Initiator | Enzymes (e.g., peroxidase), UV light, chemical oxidants | Oxygen (at alkaline pH), mild oxidants (e.g., NaIO4), metal ions | [1] |
| Reaction Environment | Typically requires specific enzymatic or photochemical conditions | Can occur spontaneously in aerobic, alkaline solutions | [1] |
| Relative Crosslinking Rate | Slower | Faster | [1][4] |
| Primary Covalent Bond | C-C bond (dityrosine) | C-N, C-S (Michael addition), C-C, C-O bonds | [1][3] |
| Mechanical Property | Phenol-Crosslinked Materials (e.g., dityrosine in proteins) | Catechol-Crosslinked Polymers (e.g., PEG-catechol) | Source |
| Crosslinking Control | High temporal and spatial control | More rapid and spontaneous | [1] |
| Adhesion | Moderate | Strong, especially underwater adhesion | [1] |
| Cohesive Strength | Contributes to protein network stability | High, leading to robust gel formation | [5][6] |
Signaling Pathways and Experimental Workflows
Crosslinking Mechanisms
The following diagrams illustrate the fundamental crosslinking pathways for phenol (via dityrosine formation) and catechol (via quinone formation).
References
Unveiling the Purity Profile: A Comparative Analysis of Organic Impurities in Methylone Synthesized from Catechol
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methodologies for the identification and analysis of organic impurities in methylone (3,4-methylenedioxy-N-methylcathinone) when synthesized from catechol, a common industrial precursor. This analysis is crucial as the impurity profile can offer insights into the synthetic route and potential toxicological risks.
The synthesis of methylone from catechol is a multi-step process that can introduce a variety of organic impurities, including unreacted starting materials, byproducts, and degradation products. Robust analytical techniques are essential to detect, identify, and quantify these impurities to ensure the quality and safety of the final product. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary techniques employed in the characterization of these impurities.
Comparative Analysis of Identified Organic Impurities
A key study by Heather et al. (2017) systematically investigated the organic impurity profile of methylone synthesized from catechol. The research identified several impurities in the final product and its intermediates. While the study provides a comprehensive qualitative analysis, publicly available quantitative data on the concentration of each impurity is limited. The following table summarizes the identified impurities and the analytical methods used for their characterization.
Table 1: Organic Impurities Identified in the Synthesis of Methylone from Catechol [1][2][3][4]
| Impurity Name | Matrix Detected In | Analytical Technique(s) |
| 3,4-methylenedioxypropiophenone | Methylone | GC-MS, NMR |
| 1-(1,3-benzodioxol-5-yl)-N-methyl-propan-1-imine | Methylone | GC-MS, NMR |
| 1-(1,3-benzodioxol-5-yl)-2-methylimino-propan-1-one | Methylone | GC-MS, NMR |
| 1-(1,3-benzodioxol-5-yl)-N1,N2-dimethyl-propane-1,2-diimine | Methylone | GC-MS, NMR |
| Butylated hydroxytoluene (BHT) | Methylone | GC-MS, NMR |
| 1,3-benzodioxole dimer | 1,3-benzodioxole (Intermediate) | GC-MS, NMR |
| 1,3-benzodioxole trimer | 1,3-benzodioxole (Intermediate) | GC-MS, NMR |
| [1][5]dioxolo[4,5-b]oxanthrene | 1,3-benzodioxole (Intermediate) | GC-MS, NMR |
| 4,4'-, 4,5'-, and 5,5'-methylenebis-1,3-benzodioxole | 1,3-benzodioxole (Intermediate) | GC-MS, NMR |
| (2-hydroxyphenyl) propanoate | 3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| [2-(chloromethoxy) phenyl] propanoate | 3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| (2-propanoyloxyphenyl)propanoate | 3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| 5-[1-(1,3-benzodioxol-5-yl)prop-1-enyl]-1,3-benzodioxole | 3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| (5E)- and (5Z)-7-(1,3-benzodioxol-5-yl)-5-ethylidene-6-methyl-cyclopenta[f][1][5]benzodioxole | 3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| [2-(chloromethoxy)phenyl] propanoate | 5-bromo-3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
| 3,4-methylenedioxypropiophenone | 5-bromo-3,4-methylenedioxypropiophenone (Intermediate) | GC-MS, NMR |
Note: The quantitative levels of these impurities are not detailed in the primary literature and would require specific validation studies.
Experimental Protocols
Accurate identification and potential quantification of impurities rely on well-defined analytical protocols. Below are representative methodologies for GC-MS and NMR analysis of methylone and its impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds.
Sample Preparation: A sample of the synthesized methylone is dissolved in a suitable organic solvent, such as methanol or chloroform, to a concentration of approximately 1 mg/mL.[5]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
-
Injector Temperature: 280°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 300°C at a rate of 12°C/min.
-
Final hold: Hold at 300°C for 9 minutes.[5]
-
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.[6]
-
MSD Transfer Line Temperature: 280°C.[5]
-
MS Source Temperature: 230°C.[5]
-
MS Quadrupole Temperature: 150°C.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules present in a sample, making it invaluable for the unambiguous identification of impurities. Quantitative NMR (qNMR) can also be used for purity assessment.
Sample Preparation: Approximately 25 mg of the methylone sample is dissolved in a deuterated solvent (e.g., Deuterium Oxide, D₂O) containing a known amount of an internal standard (e.g., maleic acid) for quantification purposes.[5]
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer (or equivalent).[5]
-
Solvent: D₂O.
-
Internal Standard: Maleic acid.
-
Pulse Angle: 90°.[5]
-
Delay between Pulses: 45 seconds.[5]
-
Data Acquisition: The spectral width should encompass the chemical shifts of both methylone and the expected impurities.
Visualization of Analytical Workflow and Synthesis Pathway
To provide a clearer understanding of the process, the following diagrams illustrate the analytical workflow and the synthesis of methylone from catechol, highlighting the stages where impurities can be introduced.
Caption: Workflow for the analysis of organic impurities in synthesized methylone.
Caption: Synthesis of methylone from catechol and points of impurity introduction.
References
- 1. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OPUS at UTS: The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 5. swgdrug.org [swgdrug.org]
- 6. researchpublish.com [researchpublish.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-Dimethyl-1,3-benzodioxole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2-Dimethyl-1,3-benzodioxole, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is a combustible liquid and may be harmful if swallowed or inhaled.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.
Hazard Assessment and Waste Characterization
Proper disposal begins with a thorough hazard assessment to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] Hazardous waste is typically identified by being either a "listed" waste or exhibiting one or more "characteristic" properties: ignitability, corrosivity, reactivity, or toxicity.
Hazardous Waste Characteristics Summary
| Characteristic | Description | Regulatory Threshold | Relevance to this compound |
| Ignitability (D001) | Liquids with a flash point less than 60°C (140°F).[2][3][4] | < 60°C (140°F) | The flash point of this compound is reported as 69°C (156.2°F), which is above the threshold. Therefore, it is not typically classified as an ignitable hazardous waste. |
| Corrosivity (D002) | Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or corrodes steel at a specified rate.[1][2][4] | pH ≤ 2 or ≥ 12.5 | This compound is not expected to be corrosive. |
| Reactivity (D003) | Wastes that are unstable, react violently with water, or generate toxic gases.[1][2][4] | Various criteria | This compound is not expected to be reactive under normal conditions. |
| Toxicity (D004-D043) | Wastes that can leach toxic constituents into the environment.[1][2] | Specific concentration limits for various substances | While some benzodioxole derivatives are noted for aquatic toxicity, a specific toxicity characteristic profile for this compound is not readily available. |
While this compound does not meet the federal criteria for an ignitable hazardous waste based on its flashpoint, it is crucial to note that some related compounds, such as "1,3-Benzodioxol-4-ol, 2,2-dimethyl-," are listed as hazardous waste with the code U364.[6][7] Given the potential for toxicity and the regulatory status of similar compounds, it is prudent to manage this compound as a hazardous waste until a formal determination by your institution's Environmental Health and Safety (EHS) office proves otherwise.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted through an approved hazardous waste disposal program.[8] Do not dispose of this chemical in standard laboratory trash or down the drain.
-
Waste Collection and Segregation:
-
Collect liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.
-
Do not mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.
-
Collect any solid waste contaminated with this chemical, such as absorbent pads from a spill cleanup, in a separate, clearly labeled, and sealed container.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the hazards associated with the waste (e.g., "Combustible," "Harmful if Swallowed/Inhaled").
-
-
Storage:
-
Disposal Request and Pickup:
-
Once a waste container is full, or as per your laboratory's established schedule, submit a hazardous waste pickup request to your institution's EHS office.
-
Follow your institution's specific procedures for waste pickup and documentation.
-
Emergency Procedures for Spills
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep the hood running.
-
Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid. Place the absorbed material and any contaminated cleaning supplies into a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS office or emergency response team immediately.
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.
Caption: Disposal workflow for this compound.
References
- 1. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 2. youtube.com [youtube.com]
- 3. epa.gov [epa.gov]
- 4. Listed and Characteristic Wastes - New Pig [newpig.com]
- 5. alsglobal.com [alsglobal.com]
- 6. dco.uscg.mil [dco.uscg.mil]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2,2-Dimethyl-1,3-benzodioxole
Essential Safety and Handling Guide for 2,2-Dimethyl-1,3-benzodioxole
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally similar chemicals, such as 1,3-Benzodioxole and its derivatives. Researchers must consult the specific SDS for the product they are using and perform a risk assessment before handling this chemical.
This guide provides essential safety and logistical information for laboratory professionals handling this compound. The information is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet (SDS).
Summary of Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with similar benzodioxole compounds, which are typically flammable liquids and may cause skin and eye irritation.[1][2][3]
| Protection Type | Recommended Equipment | Purpose | Considerations |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is a risk.[1] | To prevent eye contact with liquid or vapor, which can cause serious irritation. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Lab coat or chemical-resistant apron. Closed-toe shoes. | To prevent skin contact, which may cause irritation.[1][2] | Select gloves based on breakthrough time and permeation rate for the specific task. No specific glove material data is available for this compound; refer to manufacturer's glove selection charts for similar solvents.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][2] | To minimize inhalation of vapors, which may cause respiratory irritation.[6] | If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ignition Sources: This compound is a combustible liquid. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][2]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[1][2]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4]
Spill Management and Disposal
-
Spill Response: In the event of a spill, remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1][2]
-
Disposal: Dispose of waste materials, including contaminated PPE and spill cleanup materials, in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
